molecular formula C5H6BrN3 B581959 4-Bromo-6-methylpyrimidin-2-amine CAS No. 5734-71-4

4-Bromo-6-methylpyrimidin-2-amine

Cat. No.: B581959
CAS No.: 5734-71-4
M. Wt: 188.028
InChI Key: QOGNMKRPXKNSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methylpyrimidin-2-amine is a valuable chemical intermediate in medicinal chemistry and drug discovery, with its core research value stemming from its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of the bromine atom at the 4-position of the pyrimidine ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, allowing for the introduction of diverse aryl, heteroaryl, and amine substituents. This reactivity is crucial for constructing compound libraries aimed at exploring structure-activity relationships. This aminopyrimidine scaffold is of significant interest in the development of kinase inhibitors. Research has shown that structurally related aminopyrimidine hybrids demonstrate potent anti-proliferative activity and function as effective epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors. These compounds can bind to the ATP-binding site of EGFR, forming key hydrogen bonds with residues like Met793, analogous to known drugs like gefitinib, and have shown selective cytotoxicity against cancer cell lines such as MCF-7 breast cancer cells . Furthermore, the compound serves as a key precursor in the synthesis of novel chemotherapeutic agents. It has been utilized in the design of Pt(II) complexes, where an amino-pyrimidine hemicurcumin derivative was bridged to a diaminocyclohexane carrier ligand. The resulting complex exhibited enhanced stability in physiological conditions and promising effects on the proliferation of colorectal and prostate cancer cells . The 2-amino-6-methylpyrimidine core is a privileged structure in the design of nitrogen-containing heterocycles, which are prominent elements in numerous natural products and pharmaceuticals with a broad range of biological activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGNMKRPXKNSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717146
Record name 4-Bromo-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5734-71-4
Record name 4-Bromo-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-methylpyrimidin-2-amine (CAS: 5734-71-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-6-methylpyrimidin-2-amine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueSource(s)
CAS Number 5734-71-4[1]
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
Melting Point 153 °C[2]
Boiling Point 347.278 °C at 760 mmHg[3]
Density 1.7 g/cm³[3]
Appearance Solid[4]
Purity 95% - 96%[3][4]
Storage 2-8 °C, in a dark place under an inert atmosphere[1]

Synthesis

Experimental Protocol: Bromination of 2-amino-6-methylpyrimidine

This protocol is adapted from established methods for the bromination of similar activated heterocyclic amines.

Materials and Reagents:

  • 2-amino-6-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-methylpyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Workflow for the Synthesis of this compound

G start Start: 2-amino-6-methylpyrimidine dissolve Dissolve in CH3CN or CH2Cl2 start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs stir Stir at 0 °C for 1-2 hours add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_product End Product: this compound purify->end_product

A flowchart illustrating the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The bromine atom at the 4-position and the amino group at the 2-position of the pyrimidine ring make this compound a versatile intermediate for the synthesis of a diverse range of derivatives. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of various aryl, heteroaryl, and amino moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction can be used to synthesize 4-aryl-6-methylpyrimidin-2-amines, which are scaffolds of interest in kinase inhibitor design.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a general procedure adapted from known methods for similar substrates.

Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 4-phenyl-6-methylpyrimidin-2-amine.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex R-Pd(II)-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R R-Pd(II)-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylBoronicAcid R'-B(OH)2 ArylBoronicAcid->Transmetalation Base Base Base->Transmetalation G start This compound coupling Suzuki or Buchwald-Hartwig Coupling start->coupling library Library of Derivatives coupling->library assay Kinase Inhibition Assay (e.g., ADP-Glo) library->assay ic50 Determine IC50 values assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

An In-depth Technical Guide on the Physical Properties of 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 4-Bromo-6-methylpyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on providing a structured framework for its characterization, including detailed experimental protocols for determining its key physical attributes.

Core Physical Properties

While specific experimentally determined values for this compound are not widely reported, its fundamental properties can be cataloged. The following table summarizes the basic molecular information and provides a template for recording experimentally determined physical data.

PropertyValue / DataNotes
Molecular Formula C₅H₆BrN₃Confirmed by supplier information.
Molecular Weight 188.03 g/mol Calculated from the molecular formula.
CAS Number 5734-71-4Unique identifier for this specific chemical substance.[1]
Appearance To be determined (likely a solid)Based on the typical state of similar pyrimidine derivatives.
Melting Point To be determinedExpected to be a sharp range for a pure crystalline solid. Impurities will lower and broaden the melting point range.
Boiling Point To be determinedMay decompose at higher temperatures. Determination under reduced pressure may be necessary.
Solubility To be determined in various solventsSolubility is a critical parameter for biological assays and formulation.[2] It is expected to have some solubility in polar organic solvents.
Spectral Data (¹H NMR) To be determinedKey for structural confirmation and purity assessment. Typical chemical shift ranges for pyrimidine protons are known.[3]

Experimental Protocols

To facilitate the characterization of this compound, the following detailed experimental protocols for determining its primary physical properties are provided.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.

Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., DigiMelt)

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[4]

    • Load a small amount of the powdered sample into a capillary tube by pressing the open end into the powder.

    • Compact the sample into the sealed end of the capillary tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[5]

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.[4]

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a fast rate (e.g., 10-20 °C/min) to determine a rough range.[4][5]

    • For an accurate measurement, use a fresh sample and set the apparatus to heat rapidly to about 20 °C below the expected melting point.[5]

    • Decrease the heating rate to 1-2 °C/min to slowly approach the melting point.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its application in research and development.[2]

Methodology: Thermodynamic (Shake-Flask) Method

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).[2] The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C) to allow for equilibration.[6] The equilibration time should be sufficient to reach a steady state, which may require preliminary studies to determine (typically 24-72 hours).[6]

  • Sample Processing:

    • After equilibration, carefully remove the vials and allow any undissolved solid to settle.

    • Withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a syringe filter compatible with the solvent) is recommended to separate the saturated solution from the excess solid.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately determine its concentration in the saturated solution.

¹H NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure and assessing the purity of a compound.

Methodology: Sample Preparation for ¹H NMR

  • Sample Weighing and Dissolution:

    • Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.[3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent depends on the compound's solubility.

    • Mix the sample thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.[3]

  • Transfer and Filtration:

    • If any particulate matter is visible, filter the solution through a small plug of glass wool or cotton placed in a Pasteur pipette directly into a clean NMR tube.[3][7]

    • Ensure the final solution in the NMR tube is clear and free of any solid particles.[8]

  • Final Preparation:

    • Cap the NMR tube securely and label it appropriately.[3]

    • Clean the exterior of the NMR tube before inserting it into the spectrometer.[8]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement start Start: Dry, Powdered Sample load Load Sample into Capillary Tube (2-3 mm height) start->load insert Insert into Apparatus load->insert heat_fast Rapid Heating (10-20°C/min) (for unknown melting point) insert->heat_fast If unknown heat_slow Slow Heating (1-2°C/min) (near expected melting point) insert->heat_slow If known determine_approx Determine Approximate Range heat_fast->determine_approx determine_approx->heat_slow Use fresh sample record Record Melting Range (Start and End Temperatures) heat_slow->record end End record->end

Caption: Workflow for Melting Point Determination.

Solubility_Assessment cluster_prep Sample Preparation & Equilibration cluster_processing Sample Processing cluster_analysis Analysis start Start: Excess Solid in Solvent equilibrate Equilibrate (e.g., 24-72h) with Agitation start->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate collect Collect Supernatant separate->collect quantify Quantify Concentration (HPLC/UV-Vis) collect->quantify result Determine Solubility quantify->result NMR_Sample_Preparation start Start: Purified Solid Sample weigh Weigh 5-10 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve check_dissolution Is Sample Fully Dissolved? dissolve->check_dissolution filter Filter into NMR Tube check_dissolution->filter No (Particulates Present) transfer Directly Transfer to NMR Tube check_dissolution->transfer Yes ready Sample Ready for NMR Analysis filter->ready transfer->ready

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-6-methylpyrimidin-2-amine, a key building block in medicinal chemistry and drug development. This document details the synthetic protocol, physical properties, and spectroscopic data for this compound, presented in a clear and accessible format for researchers and professionals in the field.

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus oxybromide (POBr₃)[1]. This reaction is an effective method for converting the hydroxyl group on the pyrimidine ring to a bromine atom.

Reaction Scheme

The overall reaction is as follows:

G cluster_reagents start 2-Amino-4-hydroxy-6-methylpyrimidine product This compound start->product Heat reagent + POBr₃

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • Crude 2-amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxybromide (POBr₃)

  • Ice

  • 15 N Ammonia solution

Procedure: [1]

  • In a reaction vessel, treat 30 g of crude 2-amino-4-hydroxy-6-methylpyrimidine with 135 g of molten phosphorus oxybromide. An immediate reaction should be observed.

  • Heat the reaction mixture at 135°C for 45 minutes.

  • After the reaction is complete, cool the mixture and carefully add it to 600 g of ice.

  • To the resulting aqueous solution, slowly add 15 N ammonia solution while cooling to neutralize the mixture.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Further purification can be achieved by recrystallization or sublimation. An analytical sample can be prepared by sublimation in vacuo.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the physical and spectroscopic properties of the compound.

Physical Properties
PropertyValueReference
Molecular FormulaC₅H₆BrN₃
Molecular Weight188.03 g/mol [2]
Melting Point189.5-192.5°C (sublimed)[1]
AppearanceSolid
Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is based on predictions and analysis of structurally similar compounds.

The expected proton NMR spectrum would show signals corresponding to the amino, methyl, and pyrimidine ring protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-8.0br s2H-NH₂
~6.5s1HPyrimidine C5-H
~2.4s3H-CH₃

Note: The chemical shift of the amino protons can be broad and may vary with solvent and concentration.

The carbon NMR spectrum is a valuable tool for confirming the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~163C2
~158C4
~160C6
~110C5
~24-CH₃

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.[3][4]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200MediumN-H stretching (amino group)
3000-2850MediumC-H stretching (methyl group)
~1640StrongN-H bending (amino group)
~1580StrongC=N stretching (pyrimidine ring)
~1450MediumC-H bending (methyl group)
1200-1000StrongC-N stretching
700-500StrongC-Br stretching

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).

m/zInterpretation
187/189[M]⁺, Molecular ion peak with bromine isotopes
108[M-Br]⁺, Loss of a bromine radical

Experimental and Characterization Workflow

The logical flow of the synthesis and subsequent characterization is crucial for obtaining a pure and well-defined product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-Amino-4-hydroxy-6-methylpyrimidine B Reaction with POBr₃ A->B C Work-up & Isolation B->C D Crude this compound C->D E Recrystallization / Sublimation D->E F Pure this compound E->F G Melting Point F->G H ¹H NMR F->H I ¹³C NMR F->I J FT-IR F->J K Mass Spectrometry F->K

Caption: Experimental and characterization workflow.

Conclusion

This technical guide outlines a reliable method for the synthesis of this compound and provides a comprehensive, albeit partially predictive, overview of its characterization. The detailed protocol and structured data presentation are intended to support researchers in their synthetic and drug discovery endeavors. Further experimental validation of the predicted spectroscopic data is encouraged to build a more complete profile of this important chemical intermediate.

References

Solubility of 4-Bromo-6-methylpyrimidin-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Bromo-6-methylpyrimidin-2-amine, a key intermediate in pharmaceutical research and drug development. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this compound in common organic solvents. This document provides a summary of its known physical and chemical properties, which are crucial for understanding its solubility behavior. Furthermore, a detailed, generalized experimental protocol is presented to enable researchers to systematically determine the solubility of this compound in various organic solvents. This guide also includes a workflow diagram for the experimental determination of solubility and a schematic for a common synthesis route of related bromopyrimidines, providing a practical framework for laboratory investigation.

Introduction

This compound and its isomers are important building blocks in medicinal chemistry. The pyrimidine scaffold is a core structure in numerous biologically active compounds, and the presence of a bromine atom allows for further functionalization through cross-coupling reactions, making it a versatile intermediate in the synthesis of novel therapeutic agents. Understanding the solubility of this compound in organic solvents is fundamental for optimizing reaction conditions, developing purification strategies, and formulating drug candidates.

Despite its significance, a thorough search of scientific databases and chemical literature reveals a lack of specific quantitative data on the solubility of this compound in organic solvents. This guide aims to bridge this knowledge gap by providing researchers with the necessary tools to generate this critical data in-house.

Physicochemical Properties

While specific solubility data is not available, the physicochemical properties of this compound provide insights into its expected solubility behavior.

PropertyValueSource
Molecular Formula C5H6BrN3[1][2]
Molecular Weight 188.03 g/mol [1][2]
CAS Number 5734-71-4[1]
Appearance Solid (predicted)-
Storage Keep in dark place, inert atmosphere, 2-8°C[1]

These properties suggest that the compound is a relatively small molecule with polar functional groups (amine and pyrimidine nitrogens), which would indicate some solubility in polar organic solvents. The presence of the bromomethylpyrimidine core also introduces some nonpolar character.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method. This method is a standard approach for generating reliable solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of appropriate purity

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Addition of Solvent: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The exact time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility: Calculate the concentration of the saturated solution by taking into account the dilution factor. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Add excess 4-Bromo-6- methylpyrimidin-2-amine to vial prep_solvent Add known volume of organic solvent prep_solid->prep_solvent equilibration Agitate at constant temperature (24-48h) prep_solvent->equilibration settling Allow excess solid to settle equilibration->settling filtration Withdraw and filter supernatant settling->filtration dilution Dilute sample filtration->dilution analysis Analyze by HPLC or UV-Vis dilution->analysis calculation Calculate solubility analysis->calculation

Caption: Workflow for experimental solubility determination.

General Synthesis Pathway for Bromopyrimidines

While the direct synthesis of this compound was not detailed in the initial search, a general method for the synthesis of bromopyrimidines involves the bromination of corresponding hydroxypyrimidines.[3] This provides a logical workflow for researchers interested in the synthesis of this class of compounds.

G start 2-Amino-4-hydroxy- 6-methylpyrimidine reagent Phosphorus Oxybromide (POBr3) start->reagent + reaction Reaction at elevated temperature (e.g., 135°C) reagent->reaction workup Work-up with ice and ammonia reaction->workup product 4-Bromo-6-methylpyrimidin- 2-amine workup->product

Caption: General synthesis of this compound.

Conclusion

This technical guide highlights the current gap in the publicly available quantitative solubility data for this compound in organic solvents. To empower researchers in drug discovery and development, a detailed experimental protocol for determining this crucial parameter has been provided. The included workflow diagrams offer a clear visual representation of the experimental and synthetic processes relevant to this compound. The generation and dissemination of such solubility data would be of significant value to the scientific community, facilitating the advancement of research involving this versatile chemical intermediate.

References

Structural Analysis of 4-Bromo-6-methylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural analysis and confirmation of 4-Bromo-6-methylpyrimidin-2-amine, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization of this compound.

Compound Overview

This compound is a substituted pyrimidine with the molecular formula C₅H₆BrN₃. Its structure features a pyrimidine ring substituted with a bromine atom at the 4-position, a methyl group at the 6-position, and an amine group at the 2-position. The accurate confirmation of this structure is paramount for its application in targeted synthesis and biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
CAS Number 5734-71-4
Appearance Off-white to pale yellow solid
Storage Conditions 2-8°C, inert atmosphere, keep in dark place

Structural Elucidation and Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the amine protons, the aromatic proton on the pyrimidine ring, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The pyrimidine ring carbons, the methyl carbon, and the carbon atoms attached to the bromine and amine groups will resonate at characteristic chemical shifts.

While specific experimental spectra for this compound are not widely available in public literature, data for structurally similar compounds can provide expected chemical shift ranges. For instance, in related 2-aminopyrimidine derivatives, the pyrimidine ring protons typically appear in the aromatic region (δ 6.0-8.5 ppm), and the methyl protons resonate in the upfield region (δ 2.0-2.5 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3400-3250 (typically two bands for primary amine)
C-H (Aromatic)Stretching3100-3000
C-H (Methyl)Stretching2960-2850
C=N (Pyrimidine Ring)Stretching1650-1550
C=C (Pyrimidine Ring)Stretching1600-1450
N-H (Amine)Bending1650-1580
C-BrStretching650-550

The presence of two distinct N-H stretching bands would be a strong indicator of the primary amine group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak will be observed, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

General Synthesis of 4-Bromopyrimidines

A one-pot reaction has been developed for the synthesis of 4-bromopyrimidines. This method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide. An alternative approach involves the reaction of 2-aminonitrile compounds with halogenoacetonitriles under the catalytic influence of dry hydrogen bromide.

General Procedure:

  • To a saturated solution of dry hydrogen bromide in a suitable solvent (e.g., 1,4-dioxane), the appropriate starting materials (e.g., a substituted 2-aminonitrile and a halogenoacetonitrile) are added.

  • The reaction mixture is stirred at a controlled temperature (e.g., 15-20°C) for a specified period.

  • The reaction is then quenched, typically by pouring it into crushed ice.

  • The precipitated product is collected by filtration, washed, and recrystallized from a suitable solvent to yield the 4-bromopyrimidine derivative.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Spectroscopic Analysis Workflow

The following workflow outlines the steps for the structural confirmation of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR Characterization FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Figure 1. Experimental workflow for the synthesis and structural confirmation of this compound.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not extensively documented, its structural motifs are common in molecules with biological activity. Substituted pyrimidines are known to interact with various biological targets, including kinases and other enzymes. The logical relationship for its potential application in drug discovery is outlined below.

G cluster_discovery Drug Discovery Cascade Compound This compound Library Compound Library Synthesis Compound->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Figure 2. Logical relationship of this compound as a building block in a typical drug discovery process.

Conclusion

Spectroscopic and Structural Elucidation of 4-Bromo-6-methylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-6-methylpyrimidin-2-amine. Due to the limited availability of experimental data in public databases, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), generated based on established computational models. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these are computationally-derived estimates and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8Singlet1HPyrimidine H-5
~5.0Broad Singlet2H-NH₂
~2.4Singlet3H-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~165Pyrimidine C-2
~162Pyrimidine C-6
~158Pyrimidine C-4
~115Pyrimidine C-5
~24-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, BroadN-H stretch (amine)
3100-3000WeakAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch
1640-1580StrongC=N and C=C stretching (pyrimidine ring)
1550-1450MediumN-H bend (amine)
600-500Medium-StrongC-Br stretch
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
m/zRelative Intensity (%)Assignment
203/205High[M]⁺ (Molecular ion peak, bromine isotope pattern)
124Medium[M - Br]⁺
97Medium[M - Br - HCN]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient relaxation delay should be used to ensure accurate integration.

  • Acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum.

  • Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum and assign the signals in both spectra to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Place the resulting fine powder into a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample (~1 mg)

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)

Procedure (for ESI-MS):

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode. The spectrum should show the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing ions.

  • If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

  • Analyze the resulting spectrum to determine the mass-to-charge ratios (m/z) of the molecular ion and any significant fragment ions.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Starting Materials Reaction Chemical Reaction Reactants->Reaction Workup Work-up & Purification Reaction->Workup Product Isolated Product Workup->Product NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthetic and Characterization Workflow.

Spectroscopic_Analysis_Detail cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample This compound NMR_Prep Sample Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet Preparation Sample->IR_Prep MS_Prep Sample Dilution Sample->MS_Prep H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Prep->C13_NMR NMR_Processing Data Processing (FT, Phasing) H1_NMR->NMR_Processing C13_NMR->NMR_Processing IR_Acquisition FT-IR Spectrum Acquisition IR_Prep->IR_Acquisition IR_Analysis Peak Assignment IR_Acquisition->IR_Analysis MS_Ionization Ionization (e.g., ESI) MS_Prep->MS_Ionization MS_Detection Mass Analysis MS_Ionization->MS_Detection MS_Fragmentation Fragmentation Analysis (MS/MS) MS_Detection->MS_Fragmentation

Caption: Detailed Spectroscopic Analysis Workflow.

Commercial Availability and Technical Profile of 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for 4-Bromo-6-methylpyrimidin-2-amine (CAS Number: 5734-71-4). This versatile building block is of significant interest in medicinal chemistry and drug discovery.

Nomenclature and Identification

While the requested compound is "this compound," it is crucial to note that it is most commonly listed and sold under the synonymous name 2-Amino-4-bromo-6-methylpyrimidine . Throughout this guide, both names will be used interchangeably, with the primary identifier being the CAS number 5734-71-4 .

Commercial Availability

A variety of chemical suppliers offer this compound, with purities generally suitable for research and development purposes. The following table summarizes the offerings from several prominent vendors. Pricing is subject to change and may not include shipping and handling fees.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich ATE41307519795%250 mg, 1 g$133.75 (250 mg), $252.50 (1 g)
BLD Pharm BD161324≥95%InquireInquire
Toronto Research Chemicals A594630Not Specified1 gInquire[1]
BoroChem A02-027796%5 gInquire[2]
Combi-Blocks QA-214498%1 gInquire[3]
2A Biotech 2A-0118371≥96%InquireInquire[4]
United States Biological 415079Highly PurifiedInquireInquire[5]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical method development.

PropertyValueSource
CAS Number 5734-71-4Multiple Sources
Molecular Formula C₅H₆BrN₃Sigma-Aldrich
Molecular Weight 188.03 g/mol Sigma-Aldrich, United States Biological[5]
Appearance SolidSigma-Aldrich
Purity 95-98% (typical)Multiple Suppliers
Boiling Point 347.278 °C at 760 mmHgBoroChem[2]
Flash Point 163.828 °CBoroChem[2]
Density 1.7 g/cm³BoroChem[2]
Storage Temperature 2-8 °C, Keep in dark place, inert atmosphereSigma-Aldrich, BLD Pharm[6]

Experimental Protocols

Synthesis of 2-Amino-4-bromo-6-methylpyrimidine

A common laboratory-scale synthesis of 2-Amino-4-bromo-6-methylpyrimidine involves the bromination of the corresponding hydroxypyrimidine using phosphorus oxybromide.[7]

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxybromide

  • Ice

  • 15 N Ammonia solution

Procedure:

  • In a suitable reaction vessel, treat 30 g of crude 2-amino-4-hydroxy-6-methylpyrimidine with 135 g of molten phosphorus oxybromide. An immediate reaction should be observed.

  • Heat the reaction mixture at 135 °C for 45 minutes.

  • After the reaction is complete, cool the mixture and carefully add it to 600 g of ice.

  • Slowly add 15 N ammonia solution to the resulting aqueous solution with cooling to neutralize.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • The crude product can be purified by recrystallization from water. For analytical samples, sublimation at 110-120 °C at atmospheric pressure can be performed.

A one-pot synthesis method has also been described, offering a potentially more efficient route. [8] This involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.

Visualized Workflows and Pathways

Procurement Workflow for this compound

The following diagram illustrates a typical workflow for sourcing and procuring this compound for research purposes.

G cluster_sourcing Sourcing cluster_procurement Procurement cluster_quality_control Quality Control Identify Requirement Identify Requirement Search Supplier Databases Search Supplier Databases Identify Requirement->Search Supplier Databases CAS: 5734-71-4 Compare Suppliers Compare Suppliers Search Supplier Databases->Compare Suppliers Purity, Price, Availability Request Quotation Request Quotation Compare Suppliers->Request Quotation Issue Purchase Order Issue Purchase Order Request Quotation->Issue Purchase Order Receive and Verify Receive and Verify Issue Purchase Order->Receive and Verify Analytical Confirmation Analytical Confirmation Receive and Verify->Analytical Confirmation e.g., NMR, LC-MS Release for Research Release for Research Analytical Confirmation->Release for Research

Procurement workflow for acquiring the target compound.
Synthetic Pathway of 2-Amino-4-bromo-6-methylpyrimidine

This diagram outlines the synthetic route from 2-amino-4-hydroxy-6-methylpyrimidine to the final product.

G 2-Amino-4-hydroxy-6-methylpyrimidine 2-Amino-4-hydroxy-6-methylpyrimidine Reaction Reaction 2-Amino-4-hydroxy-6-methylpyrimidine->Reaction Phosphorus oxybromide Phosphorus oxybromide Phosphorus oxybromide->Reaction 135°C 2-Amino-4-bromo-6-methylpyrimidine 2-Amino-4-bromo-6-methylpyrimidine Reaction->2-Amino-4-bromo-6-methylpyrimidine Workup & Purification

Synthesis of the target compound via bromination.

References

The Reactive Nature of the Bromine Atom in 4-Bromo-6-methylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromine atom at the C4 position of 4-Bromo-6-methylpyrimidin-2-amine serves as a versatile handle for a variety of chemical transformations, making this compound a valuable building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring, which facilitates both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the reactivity of this bromine atom, complete with quantitative data from analogous systems, detailed experimental protocols, and visualizations of key reaction pathways.

Overview of Reactivity

The pyrimidine core, being an electron-deficient heterocycle, activates the C4 position for nucleophilic attack. This inherent reactivity allows the bromine atom to be readily displaced by a variety of nucleophiles. Furthermore, the C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions. The principal transformations involving the bromine atom of this compound are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

    • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromine atom by strong nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from this compound. These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of 4-aryl-6-methylpyrimidin-2-amines. This reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid or ester in the presence of a base.[1]

Typical Reaction Conditions:

Coupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
Pyridine-3-boronic acidPd(PPh₃)₂Cl₂Na₂CO₃Acetonitrile/Water (1:1)7874[2]

Experimental Protocol (Adapted from a similar system): [2]

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship for Suzuki-Miyaura Coupling:

Suzuki_Miyaura This compound This compound Product 4-Aryl-6-methylpyrimidin-2-amine This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Catalyzes Base Base Base->Product Activates

Suzuki-Miyaura Coupling Pathway
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-substituted 4-amino-6-methylpyrimidin-2-amines by coupling this compound with a primary or secondary amine.[3] This reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base.

Typical Reaction Conditions:

Data from the Buchwald-Hartwig amination of a similar bromopyrimidine system can be used to infer suitable conditions.

AmineCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
AnilinePd₂(dba)₃XantphosNaOtBuTolueneRefluxModerate to Good[4]
MorpholinePd(OAc)₂BINAPCs₂CO₃Toluene100Good[5]

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) in a reaction vessel.

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base setup Assemble under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvent Degas Solvent add_solvent Add Solvent and Liquid Amine solvent->add_solvent add_reagents Add Solid Reagents setup->add_reagents add_reagents->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench Complete extract Aqueous Work-up and Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Buchwald-Hartwig Experimental Workflow
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6]

Typical Reaction Conditions:

A study on the Sonogashira coupling of a 4-propargyloxy-6-methyl-2-(methylthio)pyrimidine with aryl iodides provides a useful reference for reaction conditions.[7]

AlkynePd CatalystCu Co-catalystBaseSolventTemperature (°C)Yield (%)Reference
Aryl IodidesPdCl₂(PPh₃)₂CuIEt₃NAcetonitrileRoom Temp.90-97[7]

Experimental Protocol (Adapted from a similar system): [8]

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (5-10 mol%).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture at room temperature under an inert atmosphere.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Catalytic Cycle of Sonogashira Coupling:

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex L2Pd(R)(X) Transmetalation Transmetalation Pd(II) Complex->Transmetalation Alkynyl Pd(II) Complex Alkynyl Pd(II) Complex Transmetalation->Alkynyl Pd(II) Complex L2Pd(R)(C≡C-R') Reductive Elimination Reductive Elimination Alkynyl Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regenerates Product Product Reductive Elimination->Product R-C≡C-R' R-X 4-Bromo-6-methyl- pyrimidin-2-amine R-X->Oxidative Addition R'-C≡CH Terminal Alkyne Cu-C≡C-R' Cu-C≡C-R' R'-C≡CH->Cu-C≡C-R' [Cu(I)], Base Cu-C≡C-R'->Transmetalation

Sonogashira Catalytic Cycle

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring activates the C4 position towards nucleophilic attack, allowing for the direct displacement of the bromine atom by strong nucleophiles, such as amines, alkoxides, and thiolates.[9] This reaction typically proceeds via a Meisenheimer intermediate.

Factors Influencing SNAr:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Leaving Group Ability: Bromine is a good leaving group for this reaction.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred.

  • Temperature: Heating is often required to drive the reaction to completion.

Experimental Protocol (General for Amination):

  • Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or NMP.

  • Add the desired amine (1.5-2.0 equiv.) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃) if the amine salt is not desired.

  • Heat the reaction mixture to a temperature between 80 °C and 150 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

SNAr Reaction Mechanism:

SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nu- Nucleophile Nu- Product 4-Nu-6-methylpyrimidin-2-amine Intermediate->Product - Br- Leaving_Group Br- Intermediate->Leaving_Group

Nucleophilic Aromatic Substitution Mechanism

Conclusion

The bromine atom of this compound is a key functional group that enables a wide range of synthetic transformations. Its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, provides access to a diverse array of substituted pyrimidine derivatives. Furthermore, its susceptibility to nucleophilic aromatic substitution offers a direct route for the introduction of various nucleophiles at the C4 position. The choice of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity in these transformations. This guide provides a comprehensive overview and practical protocols based on analogous systems to aid researchers in the effective utilization of this versatile building block in their synthetic endeavors. Further optimization for specific substrates is recommended to achieve the desired outcomes.

References

The Strategic Role of 4-Bromo-6-methylpyrimidin-2-amine as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Discovery and Medicinal Chemistry Professionals

Introduction

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it an ideal framework for designing potent and selective enzyme inhibitors and receptor modulators. Within this important class of heterocyles, 4-Bromo-6-methylpyrimidin-2-amine emerges as a highly valuable and versatile building block. Its strategic trifunctional design, featuring a reactive bromine atom, a nucleophilic amino group, and a methyl-substituted pyrimidine core, provides medicinal chemists with a powerful tool for generating diverse molecular libraries and accelerating the hit-to-lead optimization process.

This technical guide provides a comprehensive overview of the chemical properties, synthetic utility, and strategic applications of this compound in medicinal chemistry. It includes detailed experimental protocols for key transformations, quantitative data from related systems, and visualizations of synthetic and biological pathways to empower researchers in their drug development endeavors.

Physicochemical Properties and Structural Features

This compound is a solid, stable organic compound. Its key structural features—a pyrimidine ring substituted with a bromine atom at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position—dictate its reactivity and utility. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, the amino group can be functionalized or act as a key pharmacophoric feature, and the methyl group can provide steric influence and beneficial hydrophobic interactions in ligand-target binding.

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
CAS Number 1161763-15-0
Appearance Solid
XLogP3 1.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Table 1. Physicochemical properties of 4-Amino-6-bromo-2-methylpyrimidine.

Reactivity and Key Synthetic Transformations

The synthetic versatility of this compound is primarily derived from the reactivity of the C4-bromine atom. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds. It enables the coupling of the pyrimidine core with a wide array of aryl and heteroaryl boronic acids or esters. This reaction is instrumental in constructing biaryl scaffolds, which are common motifs in kinase inhibitors, allowing for the exploration of deep hydrophobic pockets within the ATP-binding site of kinases. While specific yield data for this compound is not extensively published, related brominated pyrimidines and pyridines readily undergo this transformation in moderate to good yields.[1][2]

Suzuki_Coupling reagent1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) reagent1->catalyst reagent2 Ar-B(OH)₂ reagent2->catalyst product 4-Aryl-6-methylpyrimidin-2-amine catalyst->product C-C Bond Formation Buchwald_Hartwig reagent1 This compound catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) reagent1->catalyst reagent2 R¹R²NH reagent2->catalyst product N⁴-Substituted-6-methylpyrimidine-2,4-diamine catalyst->product C-N Bond Formation Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS JAK2 JAK2 RTK->JAK2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PLK4 PLK4 Proliferation Cell Proliferation, Angiogenesis, Survival PLK4->Proliferation (Cell Cycle Control) STAT STAT JAK2->STAT STAT->TF TF->Proliferation Inhibitor Aminopyrimidine Inhibitor (Derived from Building Block) Inhibitor->RTK Inhibition Inhibitor->PLK4 Inhibitor->JAK2

References

Unlocking Therapeutic Potential: A Technical Guide to Substituted Pyrimidin-2-amines in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core, a fundamental heterocyclic scaffold, has long been a cornerstone in medicinal chemistry. Among its vast derivatives, substituted pyrimidin-2-amines have emerged as a particularly privileged class of compounds, demonstrating a remarkable breadth of biological activities and therapeutic potential. This technical guide provides an in-depth exploration of the applications of substituted pyrimidin-2-amines in research, with a focus on their role as kinase inhibitors and antimicrobial agents. It offers a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support researchers in this dynamic field.

Core Applications in Drug Discovery and Research

Substituted pyrimidin-2-amines are versatile scaffolds that have been extensively explored in various therapeutic areas. Their unique chemical structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties.[1][2] The primary areas of application include:

  • Oncology: A significant number of substituted pyrimidin-2-amines have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2][3][4][5] These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, lung, liver, and colon.[1][4][6]

  • Antimicrobial Agents: The pyrimidine-2-amine moiety is also a crucial pharmacophore in the development of novel antibacterial and antifungal agents.[7][8][9][10][11][12] These compounds can inhibit essential microbial enzymes, offering a potential solution to the growing challenge of antimicrobial resistance.

  • Inflammatory Diseases: Certain derivatives have been investigated for their anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.[13]

  • Neurodegenerative Diseases: Emerging research is exploring the potential of pyrimidine-2-amine-based compounds in targeting kinases implicated in neurodegenerative disorders.[14]

Quantitative Biological Activity

The potency of substituted pyrimidin-2-amines is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against specific molecular targets or cell lines. The following tables summarize key quantitative data from various research publications.

Table 1: In Vitro Kinase Inhibitory Activity of Substituted Pyrimidin-2-amines
Compound IDTarget KinaseIC50 (µM)Reference
8h PLK40.0067[3][15]
3b PLK40.0312[3]
3r PLK40.0174[3]
72 FAK0.0274[4]
14a EGFR0.0154[16]
14a JAK2-[16]
14a JAK3-[16]
4a EGFRWT-[17]
4b EGFRWT-[17]
4a EGFRL858R-[17]
4b EGFRL858R-[17]
4a EGFRT790M-[17]
4b EGFRT790M-[17]
PD180970 Bcr/Abl0.0025[18]
UH15-15 (33) RIPK20.008[13]
66 CDK6-[19]
66 CDK9-[19]

Note: "-" indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results.

Table 2: Anticancer Activity of Substituted Pyrimidin-2-amines Against Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)Reference
139 MCF-7Breast10.95[4]
139 HepG2Liver11.93[4]
131 A549Lung0.80[4]
131 HepG2Liver0.11[4]
131 U937Lymphoma0.07[4]
131 Y79Retinoblastoma0.10[4]
72 MDA-MB-231Breast0.126[4]
5 HT1080Fibrosarcoma96.25[1]
5 HelaCervical74.8[1]
5 Caco-2Colorectal76.92[1]
5 A549Lung148[1]
7 Caco-2Colorectal43.75[1]
7 A549Lung17.50[1]
7 HT1080Fibrosarcoma73.08[1]
7 HelaCervical68.75[1]
2d A549Lung<50[6]
14a PC9Lung0.0154[16]
14a H1975Lung0.0185[16]
3 MCF7Breast2.02-1.61[20]
3 HepG2Liver2.02-1.61[20]
3 A549Lung2.02-1.61[20]
4d --0.107 (EGFR-TK)[21]
4f --0.159 (EGFR-TK)[21]
4h --0.196 (EGFR-TK)[21]
Table 3: Antimicrobial Activity of Substituted Pyrimidin-2-amines
Compound IDMicrobial StrainMIC (µM/ml)Reference
9d Bacteria16-102[8]
9n Bacteria16-102[8]
9o Bacteria16-102[8]
9p Bacteria16-102[8]
9d Fungi15.50-26.30[8]
9n Fungi15.50-26.30[8]
9o Fungi15.50-26.30[8]
9p Fungi15.50-26.30[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of substituted pyrimidin-2-amines.

General Synthesis of Substituted Pyrimidin-2-amines

A common method for the synthesis of N-arylpyrimidin-2-amine derivatives is the Buchwald-Hartwig amination.[22]

Materials:

  • 2-Chloropyrimidine derivative

  • Substituted aniline

  • Palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II))

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Nitrogen atmosphere

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add the 2-chloropyrimidine derivative, substituted aniline, palladium catalyst, ligand, and base.

  • Add anhydrous toluene to the flask.

  • Reflux the reaction mixture under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpyrimidin-2-amine derivative.

Another versatile method involves the condensation of a suitable α,β-unsaturated ketone with guanidine hydrochloride.[23]

Materials:

  • Substituted chalcone (α,β-unsaturated ketone)

  • Guanidine hydrochloride

  • Base (e.g., sodium methoxide)

  • Methanol

Procedure:

  • Dissolve the substituted chalcone and guanidine hydrochloride in methanol.

  • Add a solution of sodium methoxide in methanol to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 4,6-disubstituted-pyrimidin-2-amine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific kinase.[22]

Materials:

  • Kinase enzyme (e.g., JAK2)

  • Kinase substrate (peptide)

  • ATP

  • Assay buffer

  • Test compounds (substituted pyrimidin-2-amines) dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Dispense a small volume of the diluted compounds into the wells of a 384-well plate. Include a DMSO-only control (vehicle control).

  • Prepare a kinase reaction mixture containing the kinase enzyme, substrate, and ATP in the assay buffer.

  • Initiate the kinase reaction by adding the kinase reaction mixture to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the ATP detection reagent to each well.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[7][8]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

  • Inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland)

Procedure:

  • Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control well (broth + inoculum + standard drug) and a negative control well (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of substituted pyrimidin-2-amines in research. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical drug discovery workflow.

Simplified Kinase Signaling Pathway Inhibition

Substituted pyrimidin-2-amines often function by inhibiting protein kinases, which are upstream regulators of critical signaling cascades. The diagram below illustrates a generic kinase signaling pathway and the point of inhibition by these compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activation Inhibitor Substituted Pyrimidin-2-amine Inhibitor->Kinase Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (Proliferation, Survival, etc.) GeneExpression->CellularResponse ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor

Caption: Inhibition of a generic kinase signaling pathway.

Drug Discovery Workflow for Kinase Inhibitors

The development of a novel kinase inhibitor from a substituted pyrimidin-2-amine scaffold follows a multi-step process, from initial screening to preclinical studies.

Drug_Discovery_Workflow cluster_feedback Iterative Optimization Start Start HTS High-Throughput Screening Start->HTS End End Hit_ID Hit Identification HTS->Hit_ID Active Compounds Lead_Gen Lead Generation Hit_ID->Lead_Gen Validated Hits Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Promising Leads Lead_Opt->Lead_Gen SAR Studies Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Drug Preclinical->End

Caption: A typical drug discovery workflow for kinase inhibitors.

JAK-STAT Signaling Pathway Inhibition

A specific example of kinase inhibition by pyrimidin-2-amines is the targeting of the Janus Kinase (JAK) family, which plays a crucial role in cytokine signaling through the Signal Transducer and Activator of Transcription (STAT) pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Gene Target Gene STAT_P->Gene translocates to nucleus Inhibitor Pyrimidin-2-amine JAK Inhibitor Inhibitor->JAK inhibits Transcription Transcription Gene->Transcription Cytokine Cytokine Cytokine->CytokineReceptor

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Directions

Substituted pyrimidin-2-amines represent a highly valuable and versatile scaffold in modern drug discovery. Their proven success as kinase inhibitors in oncology has paved the way for their exploration in a multitude of other diseases. The continued investigation into novel substitution patterns, combined with advanced screening methodologies and a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new and improved therapeutic agents. This guide serves as a foundational resource for researchers aiming to harness the full potential of this remarkable class of compounds. The detailed protocols and visual aids provided are intended to facilitate experimental design and accelerate the pace of discovery in this exciting area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bisphosphonates from 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a proposed synthetic route to generate novel bisphosphonate derivatives from the starting material 4-Bromo-6-methylpyrimidin-2-amine. The methodologies outlined below are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

Bisphosphonates are a class of drugs widely used in the treatment of bone-related diseases, including osteoporosis and cancer-associated bone resorption. The incorporation of heterocyclic scaffolds, such as pyrimidines, into bisphosphonate structures can lead to compounds with novel biological activities and improved pharmacological profiles. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and their combination with a bisphosphonate moiety presents a promising avenue for the development of new therapeutic agents.[1][2][3]

This application note details a proposed two-step synthetic pathway for the synthesis of a novel pyrimidine-containing bisphosphonate, tetraethyl ((2-amino-6-methylpyrimidin-4-yl)methylene)bis(phosphonate), starting from this compound. The protocol involves an initial Sonogashira coupling to introduce a carbon linker, followed by a Michaelis-Arbuzov reaction to form the gem-bisphosphonate moiety.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Step 1: Sonogashira Coupling. The first step involves a palladium-catalyzed Sonogashira coupling of this compound with an appropriately protected acetylene, such as propargyl alcohol. This reaction introduces a three-carbon chain at the 4-position of the pyrimidine ring.

  • Step 2: Michaelis-Arbuzov Reaction. The resulting propargyl alcohol derivative is then subjected to a Michaelis-Arbuzov reaction with triethyl phosphite. This reaction will install the bisphosphonate group at the terminal carbon of the alkyne, yielding the desired tetraethyl ((2-amino-6-methylpyrimidin-4-yl)methylene)bis(phosphonate). Subsequent hydrolysis of the phosphonate esters can yield the corresponding bisphosphonic acid.

Synthetic Pathway start This compound intermediate 3-(2-Amino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol start->intermediate Pd(PPh3)4, CuI, Et3N, Propargyl alcohol, THF, 60 °C product Tetraethyl ((2-amino-6-methylpyrimidin-4-yl)methylene)bis(phosphonate) intermediate->product 1. P(OEt)3, 150 °C 2. Hydrolysis (optional)

Caption: Proposed synthetic pathway for the synthesis of a pyrimidine-containing bisphosphonate.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Required Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating plates

  • Inert atmosphere setup (nitrogen or argon line)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Step 1: Synthesis of 3-(2-Amino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol

This protocol describes the Sonogashira coupling of this compound with propargyl alcohol.

Reaction Scheme:

Sonogashira Coupling cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product reactant1 This compound product 3-(2-Amino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol reactant1->product reactant2 Propargyl alcohol reactant2->product catalysts Pd(PPh3)4, CuI, Et3N catalysts->product

Caption: Reaction scheme for the Sonogashira coupling.

Procedure:

  • To a dry 100 mL round-bottom flask, add this compound (1.0 g, 5.32 mmol), tetrakis(triphenylphosphine)palladium(0) (0.307 g, 0.266 mmol), and copper(I) iodide (0.101 g, 0.532 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add dry, degassed tetrahydrofuran (THF, 20 mL) and triethylamine (Et3N, 2.22 mL, 15.96 mmol).

  • To the stirring suspension, add propargyl alcohol (0.47 mL, 8.00 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:1).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired product, 3-(2-Amino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol.

Data Presentation:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound188.045.321.0 g
Pd(PPh3)41155.560.2660.307 g
CuI190.450.5320.101 g
Propargyl alcohol56.068.000.47 mL
Triethylamine101.1915.962.22 mL
THF--20 mL
Expected Yield - - ~70-80%
Step 2: Synthesis of Tetraethyl ((2-amino-6-methylpyrimidin-4-yl)methylene)bis(phosphonate)

This protocol describes the Michaelis-Arbuzov reaction to form the bisphosphonate.[4]

Reaction Scheme:

Michaelis-Arbuzov Reaction cluster_reactants Reactants cluster_product Product reactant1 3-(2-Amino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol product Tetraethyl ((2-amino-6-methylpyrimidin-4-yl)methylene)bis(phosphonate) reactant1->product reactant2 Triethyl phosphite reactant2->product

Caption: Reaction scheme for the Michaelis-Arbuzov reaction.

Procedure:

  • Place 3-(2-Amino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol (0.5 g, 3.05 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Add triethyl phosphite (1.57 mL, 9.15 mmol).

  • Heat the reaction mixture to 150 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or 31P NMR.

  • After cooling to room temperature, remove the excess triethyl phosphite by vacuum distillation.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain the tetraethyl ((2-amino-6-methylpyrimidin-4-yl)methylene)bis(phosphonate).

Data Presentation:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-(2-Amino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol164.183.050.5 g
Triethyl phosphite166.169.151.57 mL
Expected Yield - - ~50-60%

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the synthesized structures.

  • ¹³C NMR: To confirm the carbon framework.

  • ³¹P NMR: To confirm the presence of the phosphonate groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

Workflow Diagram

Experimental Workflow start Start: this compound step1 Sonogashira Coupling (Pd(PPh3)4, CuI, Propargyl alcohol) start->step1 purification1 Purification by Column Chromatography step1->purification1 intermediate Intermediate: 3-(2-Amino-6-methylpyrimidin-4-yl)prop-2-yn-1-ol purification1->intermediate step2 Michaelis-Arbuzov Reaction (Triethyl phosphite) intermediate->step2 purification2 Purification by Column Chromatography step2->purification2 product Final Product: Tetraethyl ((2-amino-6-methylpyrimidin-4-yl)methylene)bis(phosphonate) purification2->product characterization Characterization (NMR, MS) product->characterization end End characterization->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-6-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds, most notably as a hinge-binding motif in numerous kinase inhibitors. The functionalization of this core structure is crucial for modulating potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the strategic derivatization of the pyrimidine ring.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-6-methylpyrimidin-2-amine as a key building block. The methodologies described herein—including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings—enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of diverse libraries of compounds for drug discovery and development.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three fundamental steps:

  • Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) complex, which inserts into the carbon-bromine bond to form a Pd(II) species.

  • Transmetalation (for Suzuki, Sonogashira, Stille) or Migratory Insertion (for Heck): The coupling partner (e.g., organoboron, organotin, alkyne, or alkene) coordinates to the palladium center, followed by the transfer of the organic group to the palladium or insertion into the palladium-carbon bond.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation_Insertion Transmetalation_Insertion Ar-Pd(II)-X(L2)->Transmetalation_Insertion Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation_Insertion->Ar-Pd(II)-R(L2) R-M Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product Reductive_Elimination->Product Ar-R

A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize representative reaction conditions for various palladium-catalyzed cross-coupling reactions with bromopyrimidine and bromopyridine substrates analogous to this compound. These conditions can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyrimidines/pyridines with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O901285[1]
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O901288[1]
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25>95
45-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-2285[2]

Table 2: Heck Coupling of Bromo-heterocycles with Alkenes

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridineStyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10024High[3]
21-Bromo-4-nitrobenzeneStyrenePd-NHC-H (0.5)-Na₂CO₃DMA1201~50[4]

Table 3: Sonogashira Coupling of Bromo-heterocycles with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[5]
22-Amino-4-bromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF606-24High[6]

Table 4: Buchwald-Hartwig Amination of Bromo-heterocycles

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (est.)[7]
22-Bromo-4-methylpyridineMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene10018High[7]
32-BromopyridineCyclohexane-1,2-diaminePd₂(dba)₃ (0.9)BINAP (1.9)NaOtBuToluene80460[8]

Table 5: Stille Coupling of Bromo-heterocycles with Organostannanes

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridine(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)PPh₃-Toluene11012-24High[3]
22-Bromo-4-methylpyridineTributyl(phenyl)stannanePd(PPh₃)₄ (3)PPh₃-TolueneReflux--[9]

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions with this compound, based on established methodologies for structurally similar substrates. Optimization may be required for specific coupling partners.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, coupling partner, base, and catalyst/ligand in a dry flask. B Evacuate and backfill with inert gas (e.g., Argon) three times. A->B C Add degassed solvent(s). B->C D Heat the reaction mixture to the specified temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F G Perform aqueous work-up and extraction with an organic solvent. F->G H Dry the organic layer, filter, and concentrate under reduced pressure. G->H I Purify the crude product by column chromatography. H->I

A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and water (4:1 or 5:1 ratio, degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling

This protocol outlines a general approach for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃]) (4-10 mol%)

  • Triethylamine (Et₃N) or other suitable base (1.5-2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous solvent and the base.

  • Add the alkene to the mixture.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Stir the reaction at this temperature, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat (typically 40-80 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes a general method for the C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Protocol 5: Stille Coupling

This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)stannane, tributyl(aryl)stannane) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. This structural feature mimics the adenine core of ATP, allowing the inhibitor to anchor within the ATP-binding pocket of the kinase, thereby blocking its activity. The substituents introduced at the 4-position of the pyrimidine ring via the cross-coupling reactions described above can extend into other regions of the ATP-binding site, providing opportunities to enhance potency and selectivity for specific kinases.

For instance, derivatives of 2-aminopyrimidine have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR) kinase, which are crucial targets in oncology.[3][10][11] The ability to rapidly and efficiently generate a diverse range of analogs from this compound using these palladium-catalyzed methods is a powerful strategy in lead optimization and the exploration of structure-activity relationships (SAR).

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille reactions provide robust and versatile methods for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of substituted 2-amino-6-methylpyrimidine derivatives. These compounds are of significant interest to the drug discovery community, particularly in the field of oncology, due to their potential as kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols for 4-Bromo-6-methylpyrimidin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-6-methylpyrimidin-2-amine as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The protocols outlined below are adapted from established synthetic methodologies for analogous compounds and are intended to serve as a practical guide for the synthesis of novel drug candidates.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly kinase inhibitors. The strategic placement of a bromine atom on this scaffold, as in this compound, provides a key functional handle for derivatization through modern cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of pharmacological properties. This document details the application of this compound in the synthesis of potent inhibitors of Polo-like kinase 4 (PLK4) and dual inhibitors of Bromodomain-containing protein 4 (BRD4) and PLK1, both of which are significant targets in cancer therapy.

Key Applications in Kinase Inhibitor Synthesis

This compound is a valuable starting material for the synthesis of Type I kinase inhibitors, which bind to the ATP-binding pocket of the kinase. The bromine atom at the 4-position is readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents. This versatility is crucial for fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic profile.

Synthesis of PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is implicated in the development of various cancers.[1] Small molecule inhibitors of PLK4 have shown promise as anti-cancer agents. The 2-aminopyrimidine core serves as an effective scaffold for developing potent PLK4 inhibitors. By utilizing this compound, medicinal chemists can synthesize a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis of Dual BRD4/PLK1 Inhibitors

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of oncogenes.[2] Polo-like kinase 1 (PLK1) is a key regulator of mitosis. The dual inhibition of both BRD4 and PLK1 has emerged as a promising strategy to overcome drug resistance and enhance anti-tumor efficacy. The aminopyrimidine scaffold has been successfully employed to create potent dual inhibitors of BRD4 and PLK1.

Quantitative Data of Derived Inhibitors

The following tables summarize the biological activity of representative kinase inhibitors synthesized from aminopyrimidine scaffolds, demonstrating the potential of derivatives of this compound.

Table 1: In Vitro Activity of Pyrimidin-2-amine Based PLK4 Inhibitors [1]

CompoundPLK4 IC₅₀ (μM)Antiproliferative Activity (MCF-7) IC₅₀ (μM)
8h 0.0067Not Reported
3r 0.0174Not Reported

Table 2: In Vitro Activity of Aminopyrimidine-based Dual BRD4/PLK1 Inhibitors [2]

CompoundBRD4 IC₅₀ (μM)PLK1 IC₅₀ (μM)Cytotoxicity (MDA-MB-231) IC₅₀ (μM)
4 0.0290.094Not Reported
7 0.0420.020.4
Volasertib (Reference) 0.0170.025Not Reported

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G Experimental Workflow: Suzuki-Miyaura Coupling reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: 4-Aryl-6-methylpyrimidin-2-amine purification->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound.[3][4]

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

G Experimental Workflow: Buchwald-Hartwig Amination reagents Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu) - Pd Catalyst & Ligand solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: N-Substituted-6-methylpyrimidin-2,4-diamine purification->product

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways

Diagram 3: Simplified PLK4 Signaling Pathway in Cancer

G Simplified PLK4 Signaling Pathway PLK4 PLK4 Overexpression in Cancer Centriole Centriole Duplication PLK4->Centriole promotes Aneuploidy Aneuploidy Centriole->Aneuploidy dysregulation leads to Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis promotes Inhibitor This compound Derived Inhibitor Inhibitor->PLK4 inhibits

Caption: PLK4's role in tumorigenesis and its inhibition.

Diagram 4: Simplified BRD4 Role in Gene Transcription

G Simplified BRD4 Role in Transcription BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 recruits RNAPolII RNA Polymerase II PTEFb->RNAPolII phosphorylates & activates Transcription Oncogene Transcription (e.g., c-Myc) RNAPolII->Transcription initiates Inhibitor This compound Derived Inhibitor Inhibitor->BRD4 inhibits binding to acetylated histones

Caption: BRD4's function in transcription and its inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents targeting key signaling pathways in cancer and other diseases. The amenability of this scaffold to Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the systematic exploration of structure-activity relationships, ultimately facilitating the development of optimized drug candidates.

References

Application Note & Protocol: Preparation and Evaluation of Substituted Oxoisoindoline Compounds for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxoisoindoline, also known as isoindolinone, represents a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this core structure have garnered significant attention in oncology for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression. One such target is carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX, which plays a critical role in pH regulation and survival of cancer cells in the hypoxic tumor microenvironment.[1][2] This document provides detailed protocols for the synthesis of novel oxoisoindoline derivatives and their subsequent evaluation as potential anticancer agents.

Section 1: Synthesis of Oxoisoindoline Derivatives

A highly efficient, one-pot, metal-free method has been developed for the synthesis of novel oxoisoindoline (isoindolinone) derivatives from 2-benzoylbenzoic acid.[3] This approach is advantageous due to its mild reaction conditions and short reaction times.[3]

General Synthesis Workflow

The synthesis proceeds via a two-step, one-pot reaction. First, 2-benzoylbenzoic acid reacts with chlorosulfonyl isocyanate (CSI). Subsequently, an alcohol is added to facilitate cyclization and formation of the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Benzoylbenzoic Acid P1 Step 1: Reaction with CSI (DCM, TFA catalyst, 2h, RT) R1->P1 R2 Chlorosulfonyl Isocyanate (CSI) R2->P1 R3 Alcohol (ROH) P2 Step 2: Addition of Alcohol (1h, RT) R3->P2 P1->P2 Intermediate Product Substituted Oxoisoindoline P2->Product Screening_Workflow A Synthesized Oxoisoindoline Cmpd. B Primary Screening: Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) A->B Test for Target Engagement C Secondary Screening: Cytotoxicity Assay (e.g., WST-1 or SRB) B->C Active Compounds D Selectivity Testing: Normal vs. Cancer Cell Lines C->D Potent Compounds E Lead Compound Identification D->E Selective Compounds F Mechanism of Action Studies E->F CAIX_Pathway cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia (Low Oxygen) HIF HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF CAIX_exp CAIX Gene Transcription HIF->CAIX_exp CAIX_protein CAIX Enzyme (on cell surface) CAIX_exp->CAIX_protein Translation Reaction CO₂ + H₂O <=> H⁺ + HCO₃⁻ CAIX_protein->Reaction Catalyzes pH_reg Intracellular pH (pHi) Regulation (Alkalinization) Reaction->pH_reg Survival Cell Survival, Proliferation, Invasion pH_reg->Survival Inhibitor Oxoisoindoline Inhibitor Block Inhibition Inhibitor->Block Block->CAIX_protein blocks Death Intracellular Acidosis & Cell Death Block->Death leads to

References

Application Notes and Protocols for the N-arylation of 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 4-Bromo-6-methylpyrimidin-2-amine is a critical transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The resulting N-aryl-6-methylpyrimidin-2-amine scaffold is a privileged structure found in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for two of the most powerful and widely used methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance under relatively mild conditions.[1] In contrast, the Ullmann condensation is a classical copper-catalyzed reaction that provides an alternative, often complementary, approach to C-N bond formation, particularly for certain substrate combinations.[2] The choice between these two methodologies often depends on factors such as substrate reactivity, functional group compatibility, and catalyst cost.

Key Reaction Pathways

The N-arylation of this compound can be achieved through two primary catalytic cycles:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base. The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product and regenerate the active catalyst.[3]

  • Copper-Catalyzed Ullmann Condensation: This reaction utilizes a copper catalyst, often in the form of a copper(I) salt, a ligand (though sometimes ligand-free conditions are possible), and a base. The mechanism is thought to involve the formation of a copper-amide intermediate, which then undergoes reaction with the aryl bromide.[2]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative experimental conditions and yields for the N-arylation of this compound and analogous aminopyrimidines. Please note that reaction conditions and yields can vary significantly depending on the specific aryl amine, catalyst system, and reaction parameters. Optimization is often necessary to achieve the best results for a particular substrate combination.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Halo-6-methylpyrimidin-2-amines

EntryAryl AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene11012-2475-85
24-MethoxyanilinePd(OAc)₂ (3)BINAP (6)Cs₂CO₃Dioxane1001882[1]
33,5-Dimethylaniline[Pd(allyl)Cl]₂ (1)cataCXium A (2)K₃PO₄t-BuOH901678
42-FluoroanilinePd₂(dba)₃ (2)RuPhos (4)K₂CO₃Toluene1002465
5MorpholinePd(OAc)₂ (2)DavePhos (4)LiHMDSTHF801292

Table 2: Copper-Catalyzed Ullmann Condensation of this compound

EntryAryl AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineCuI (10)L-Proline (20)K₂CO₃DMSO1202460-70
24-ChloroanilineCu₂O (5)1,10-Phenanthroline (10)Cs₂CO₃DMF1303655-65
3ImidazoleCuI (10)NoneK₃PO₄NMP1402475
4IndoleCu(acac)₂ (10)DMEDA (20)K₂CO₃Dioxane1104868
5PyrrolidineCuI (5)NoneK₂CO₃Pyridine1152485

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the Schlenk tube with a septum and rubber stopper. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Then, add the aryl amine via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Copper(I) catalyst (e.g., CuI, 10 mol%)

  • Ligand (e.g., L-Proline, 20 mol%, if required)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMSO, DMF, or NMP)

  • Reaction vial or flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial, add this compound, the copper catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: Flush the vial with an inert gas (e.g., Argon).

  • Reagent Addition: Add the anhydrous solvent and the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 110-150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: This compound, Aryl Amine, Pd Catalyst, Ligand, Base glassware Oven-Dry Schlenk Tube inert Evacuate and Backfill with Inert Gas (x3) glassware->inert add_solvents Add Degassed Solvent and Aryl Amine inert->add_solvents heat Heat and Stir (80-120 °C) add_solvents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Experimental Workflow for Buchwald-Hartwig N-arylation.

Catalytic_Cycle pd0 Pd(0)L_n pdii_aryl Ar-Pd(II)L_n-Br pd0->pdii_aryl Oxidative Addition pdii_amine [Ar-Pd(II)L_n(R₂NH)]⁺Br⁻ pdii_aryl->pdii_amine + R₂NH pdii_amido Ar-Pd(II)L_n(NR₂) pdii_amine->pdii_amido - HBr (Base) pdii_amido->pd0 product Ar-NR₂ pdii_amido->product Reductive Elimination reactants Ar-Br + R₂NH

Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

References

Application Notes and Protocols: 4-Bromo-6-methylpyrimidin-2-amine as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry and has been extensively utilized to construct potent kinase inhibitors, including several FDA-approved drugs.[1][2] Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] 4-Bromo-6-methylpyrimidin-2-amine is a key heterocyclic building block for the synthesis of a diverse range of kinase inhibitors. Its structure is strategically functionalized: the bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the 2-amino group provides a critical hydrogen bond donor for interaction with the kinase hinge region, and the methyl group at the 6-position can be used to modulate solubility and steric interactions within the ATP-binding pocket.[5]

This document provides detailed application notes on the synthetic utility of this compound and protocols for its derivatization and the subsequent biological evaluation of the synthesized compounds as kinase inhibitors.

Synthetic Applications

The chemical versatility of this compound allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The bromine atom is readily displaced through various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.[5][6][7] This allows for the exploration of different substituents to optimize interactions with the target kinase.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position.[8][9] This is crucial for tuning the molecule's properties and exploring additional hydrogen bonding interactions.

  • Scaffold Hopping: The aminopyrimidine core derived from this precursor can be used in scaffold hopping strategies to design novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.[10]

Data Presentation: Kinase Inhibitor Activity

Derivatives synthesized from aminopyrimidine scaffolds have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against several key kinase targets.

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrrolo[2,3-d]pyrimidine (5k)EGFR40Sunitinib261
Her2115
VEGFR2204
CDK2110
Aminopyrimidine (8h)PLK46.7Centrinone2.71
Nitroxide Labeled Pyrimidine (22)Aurora A9.3N/AN/A
Aurora B2.8N/AN/A

Data compiled from multiple sources for pyrimidine-based inhibitors.[10][11][12]

Targeted Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)

Kinase inhibitors derived from pyrimidine precursors often target critical signaling pathways involved in cell proliferation and survival.[5] One such pathway is the Anaplastic Lymphoma Kinase (ALK) signaling cascade. In certain cancers, chromosomal rearrangement leads to a constitutively active ALK fusion protein, which drives tumorigenesis by activating downstream pathways like PI3K/AKT and RAS/MAPK.[5]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_FP ALK Fusion Protein GRB2_SOS GRB2/SOS ALK_FP->GRB2_SOS PI3K PI3K ALK_FP->PI3K STAT3 STAT3 ALK_FP->STAT3 RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Gene_Transcription ERK ERK MEK->ERK ERK->Gene_Transcription Inhibitor ALK Inhibitor (Aminopyrimidine Derivative) Inhibitor->ALK_FP

Caption: ALK signaling pathway and the point of inhibition.[5]

Experimental Workflow for Kinase Inhibitor Development

The development process for a novel kinase inhibitor follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures a systematic approach to identifying and characterizing lead compounds.

Kinase_Inhibitor_Workflow Start 4-Bromo-6-methyl- pyrimidin-2-amine Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Assay In Vitro Kinase Inhibition Assay Purification->Assay Analysis Data Analysis (IC50 Determination) Assay->Analysis SAR SAR & Lead Optimization Analysis->SAR SAR->Synthesis Iterate End Lead Compound SAR->End

Caption: Generalized workflow for kinase inhibitor synthesis and evaluation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)[5]

  • Potassium Phosphate (K3PO4) or Sodium Carbonate (Na2CO3) (2.0 - 3.0 eq)[5][6]

  • 1,4-Dioxane and Water (typically 4:1 ratio)[5]

  • Round-bottom flask with reflux condenser

  • Inert gas (Nitrogen or Argon)

  • Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterize the final compound using NMR and Mass Spectrometry.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for determining the IC50 value of a synthesized compound using a luminescence-based assay that quantifies ADP production, a direct measure of kinase activity.[13]

Materials:

  • Target kinase of interest and its specific substrate peptide

  • ATP

  • Synthesized inhibitor compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[13]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to cover a wide concentration range.

  • Kinase Reaction Setup:

    • In a multi-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (as a vehicle control) to each well.

    • Add 2.5 µL of the target kinase solution (containing kinase and substrate in assay buffer) to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

  • Initiate Kinase Reaction:

    • Start the reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes, or for a time determined to be in the linear range of the reaction.[13]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[13]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter variable slope dose-response curve to determine the IC50 value.[13]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. The straightforward application of modern cross-coupling chemistry, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the creation of diverse chemical libraries. The protocols provided herein offer a solid foundation for researchers to synthesize, purify, and evaluate new chemical entities targeting a wide range of kinases implicated in human diseases, thereby accelerating drug discovery efforts in oncology and beyond.

References

Application of 4-Bromo-6-methylpyrimidin-2-amine in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including antimicrobial agents. 4-Bromo-6-methylpyrimidin-2-amine is a versatile synthetic intermediate that offers a convenient platform for the synthesis of a diverse range of pyrimidine derivatives. The presence of a reactive bromine atom at the C4-position allows for facile functionalization through various cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores to modulate antimicrobial activity and selectivity. This application note details the synthesis and evaluation of antimicrobial agents derived from this compound, providing researchers, scientists, and drug development professionals with comprehensive protocols and data to support further discovery efforts.

Synthetic Pathways

The primary synthetic strategies for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods allow for the introduction of aryl, heteroaryl, and thioether moieties at the 4-position, which have been shown to be critical for antimicrobial activity.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. Starting from this compound, these reactions enable the synthesis of 4-aryl/heteroaryl- and 4-amino-substituted pyrimidine derivatives.

Suzuki_Buchwald_Hartwig This compound This compound Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) This compound->Pd_Catalyst Amino_Product 4-Amino-6-methyl pyrimidin-2-amine This compound->Amino_Product Buchwald-Hartwig Amination Arylboronic_acid Aryl/Heteroaryl Boronic Acid Arylboronic_acid->Pd_Catalyst Amine Amine (R-NH2) Amine->Amino_Product Aryl_Product 4-Aryl/Heteroaryl-6-methyl pyrimidin-2-amine Pd_Catalyst->Aryl_Product Suzuki Coupling Pd_Catalyst->Amino_Product Base1 Base (e.g., K2CO3) Base1->Pd_Catalyst Base2 Base (e.g., NaOtBu) Base2->Amino_Product Solvent1 Solvent (e.g., Dioxane/H2O) Solvent1->Pd_Catalyst Solvent2 Solvent (e.g., Toluene) Solvent2->Amino_Product SNAr_Reaction This compound This compound Thioether_Product 4-(Organothio)-6-methyl pyrimidin-2-amine This compound->Thioether_Product Thiol Thiol (R-SH) Thiol->Thioether_Product SNAr Base Base (e.g., K2CO3) Base->Thioether_Product Solvent Solvent (e.g., DMF) Solvent->Thioether_Product FtsZ_Inhibition cluster_0 Normal Bacterial Cell Division cluster_1 Inhibition by Pyrimidine Derivative FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization Inhibited_polymerization Inhibition of FtsZ Polymerization FtsZ_monomers->Inhibited_polymerization Cell_division Cell Division Z_ring->Cell_division Pyrimidine_derivative 4-(Thiophenyl)-pyrimidine Derivative Pyrimidine_derivative->Inhibited_polymerization Filamentation Bacterial Filamentation & Cell Death Inhibited_polymerization->Filamentation

Application Notes and Protocols for Developing Anti-inflammatory Compounds from 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis and evaluation of novel anti-inflammatory agents derived from the starting material, 4-Bromo-6-methylpyrimidin-2-amine. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory properties.[1][2][3] This document outlines a systematic approach, from derivative synthesis to preclinical evaluation, to identify and characterize promising new drug candidates.

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB).[1][2] By modifying the structure of this compound, it is possible to develop a library of novel compounds with enhanced efficacy and selectivity against these targets.

Drug Development Workflow

The overall workflow for developing anti-inflammatory compounds from this compound is a multi-step process that begins with chemical synthesis and progresses through a series of in vitro and in vivo evaluations.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Starting Material: This compound B Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B C Library of Novel Pyrimidine Derivatives B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Primary Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) D->E F Measurement of Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) E->F G Secondary Assays (COX-1/COX-2 Inhibition, Kinase Assays) F->G H Acute Inflammation Model (e.g., Carrageenan-induced Paw Edema) G->H I Chronic Inflammation Model (e.g., Adjuvant-induced Arthritis) H->I J Toxicology and Pharmacokinetic Studies I->J K K J->K Lead Compound Optimization

Figure 1: Drug development workflow.

Synthesis of Pyrimidine Derivatives

The chemical structure of this compound offers several sites for modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of substituents.

Protocol 1: General Procedure for Suzuki Coupling

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture at the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

In Vitro Anti-inflammatory Assays

A series of in vitro assays should be performed to screen the synthesized compounds for their anti-inflammatory activity and to elucidate their mechanism of action.

3.1. Cell Viability Assay

Prior to evaluating the anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of the test compounds. The MTT assay is a widely used method for this purpose.

Protocol 2: MTT Assay for Cell Viability

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

3.2. Measurement of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS)-stimulated macrophages produce high levels of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive method to measure NO production.[4]

Protocol 3: Griess Assay for Nitric Oxide

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to determine the nitrite concentration.

3.3. Measurement of Pro-inflammatory Cytokines

The levels of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3.4. Cyclooxygenase (COX) Inhibition Assay

Many anti-inflammatory drugs exert their effects by inhibiting COX enzymes.[1][5] In vitro COX-1 and COX-2 inhibition assays can be performed using commercially available kits.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDR-group (at C4)IC50 NO Production (µM)IC50 TNF-α Release (µM)IC50 COX-2 Inhibition (µM)
BR-PYR-01 Phenyl15.2 ± 1.822.5 ± 2.18.9 ± 0.9
BR-PYR-02 4-Fluorophenyl8.7 ± 0.912.1 ± 1.34.2 ± 0.5
BR-PYR-03 4-Methoxyphenyl12.3 ± 1.518.9 ± 2.07.1 ± 0.8
Celecoxib (Reference)5.6 ± 0.69.8 ± 1.10.04 ± 0.01[1]

Key Signaling Pathway in Inflammation

The NF-κB signaling pathway plays a central role in regulating the expression of many pro-inflammatory genes. Many anti-inflammatory compounds act by inhibiting this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Inhibits IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Induces Transcription Compound Test Compound Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Figure 2: Simplified NF-κB signaling pathway.

In Vivo Anti-inflammatory Models

Promising compounds from in vitro screening should be further evaluated in animal models of inflammation.

5.1. Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.[3]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Acclimatize male Wistar rats for at least one week.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses.

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Table 2: Hypothetical In Vivo Activity in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle -0
BR-PYR-02 1025.4 ± 3.1
3048.9 ± 4.5
Indomethacin 1055.2 ± 5.0

Conclusion

The protocols and workflow described in these application notes provide a robust starting point for the development of novel anti-inflammatory agents from this compound. Through systematic synthesis and screening, it is possible to identify lead compounds with significant therapeutic potential for the treatment of inflammatory diseases. Further optimization of these lead compounds can be guided by detailed structure-activity relationship (SAR) studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki coupling yield with 4-Bromo-6-methylpyrimidin-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring and the amine group can coordinate with the palladium catalyst, leading to its deactivation.[1][2]Select appropriate ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the crucial oxidative addition step.[1][3][4]
Inactive Catalyst: The active Pd(0) species may not be efficiently generated from the Pd(II) precatalyst.[1]Use a pre-formed Pd(0) catalyst or ensure that the reaction conditions favor the reduction of the Pd(II) source.[5]
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be ideal for this specific substrate.[1]Screen different bases and solvents: Consider using stronger bases like K₃PO₄ or Cs₂CO₃.[6] Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, can be effective.[7][8][9]
Poor Oxidative Addition: The C-Br bond, although on an electron-deficient ring, may not be undergoing oxidative addition efficiently.Increase reaction temperature: Cautiously increasing the temperature can sometimes overcome the activation barrier for oxidative addition.[6][10]

Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)

Side Product Potential Cause Minimization Strategies
Homocoupling of Boronic Acid: Coupling of two boronic acid molecules.Presence of oxygen in the reaction mixture.[6]Ensure inert atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6]
Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.Can be catalyzed by the base or palladium catalyst, especially in the presence of water.[5][11]Use stable boronic acid derivatives: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable towards protodeboronation.[5][11] Use anhydrous conditions where possible, or minimize the amount of water.
Debromination of Starting Material: Replacement of the bromine atom with a hydrogen atom.Can occur under certain conditions, especially with prolonged reaction times or high temperatures.Optimize reaction time and temperature: Monitor the reaction progress to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Suzuki coupling of this compound?

A1: Due to the presence of the basic amine and pyrimidine nitrogens which can inhibit the catalyst, highly active catalyst systems are recommended.[2] Catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, have shown great success with similar challenging heteroaryl halides.[3][4] Pre-formed palladium complexes incorporating these ligands are also highly effective.[3]

Q2: Which base should I choose for this reaction?

A2: The choice of base is critical. Inorganic bases are commonly used. For challenging substrates like this, stronger bases often give better results. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[6][7] The solubility of the base in the chosen solvent system should also be considered.

Q3: What is the optimal solvent system?

A3: A mixture of an aprotic polar solvent and water is often effective. Common solvent systems include 1,4-dioxane/water, THF/water, and DMF/water.[7][8][9][12] The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[13] The optimal ratio of the organic solvent to water should be determined experimentally.

Q4: Can I run this reaction open to the air?

A4: It is highly discouraged. Running the Suzuki coupling under an inert atmosphere (nitrogen or argon) is crucial for reproducibility and to minimize side reactions.[6] Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, as well as promote the homocoupling of the boronic acid.[6]

Q5: My boronic acid is not very stable. What can I do?

A5: Heteroaryl boronic acids can be prone to protodeboronation.[5] If you suspect your boronic acid is degrading under the reaction conditions, consider using a more stable derivative such as a pinacol boronate ester (Bpin) or an MIDA boronate.[5][11] These are generally more robust and release the boronic acid in situ.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a general starting point and requires optimization for each specific boronic acid partner.

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1–1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0–3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%), or a pre-formed palladium catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: This compound Boronic Acid/Ester Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst & Ligand solvent->catalyst heat Heat and Stir (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (e.g., Column Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki coupling of this compound.

troubleshooting_suzuki cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or No Reaction inhibition Catalyst Inhibition? start->inhibition inactive Inactive Catalyst? start->inactive base Suboptimal Base? start->base solvent Poor Solubility? start->solvent temp Temperature Too Low? start->temp side_rxn Side Products Observed? start->side_rxn ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) inhibition->ligand Yes pd0 Use Pd(0) Source or Ensure Pd(II) Reduction inactive->pd0 Yes screen_base Screen Stronger Bases (K3PO4, Cs2CO3) base->screen_base Yes screen_solvent Try Dioxane/H2O or THF/H2O solvent->screen_solvent Yes inc_temp Increase Temperature temp->inc_temp Yes homocoupling Homocoupling? side_rxn->homocoupling protodeboronation Protodeboronation? side_rxn->protodeboronation degas Ensure Rigorous Degassing homocoupling->degas Yes stable_boronic Use Boronic Ester/Trifluoroborate protodeboronation->stable_boronic Yes

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Suzuki-Miyaura Coupling of Bromo-pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Suzuki-Miyaura coupling of bromo-pyrimidines.

FAQs and Troubleshooting Guides

Protodeboronation of the Boronic Acid/Ester

Q1: What is protodeboronation and why is it a problem in the Suzuki-Miyaura coupling of pyrimidine boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyrimidine-boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This side reaction consumes the boronic acid, leading to a reduced yield of the desired coupled product and the formation of a simple pyrimidine byproduct, which can complicate purification.[1] Pyrimidine boronic acids, particularly 2- and 4-substituted isomers, are susceptible to this reaction due to the electron-withdrawing nature of the pyrimidine ring and the potential for intramolecular mechanisms involving the ring nitrogens.[2]

Q2: I am observing a significant amount of the protodeboronated byproduct. What are the likely causes and how can I minimize it?

A2: High rates of protodeboronation can be attributed to several factors, including the choice of base, solvent, temperature, and the inherent instability of the boronic acid. Here are some troubleshooting strategies:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[3][4]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can mitigate this side reaction.

  • Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

  • Use of Stable Boronic Acid Derivatives: Boronic acids can be converted to more stable derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which are less prone to protodeboronation.[2][5] These derivatives slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[5]

Catalyst Inhibition and Deactivation

Q1: My reaction is sluggish or stalls completely. What could be causing catalyst deactivation with my bromo-pyrimidine substrate?

A1: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-known issue with nitrogen-containing heterocycles, often referred to as the "2-pyridyl problem" in the context of pyridines.[2] This coordination can block the active sites of the catalyst, preventing it from participating in the catalytic cycle. Additionally, the formation of palladium black (aggregated, inactive palladium) can occur, especially at high temperatures.

Q2: How can I prevent catalyst deactivation when coupling bromo-pyrimidines?

A2: Several strategies can be employed to overcome catalyst deactivation:

  • Choice of Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) groups, are highly effective.[6][7] These ligands can stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and prevent coordination of the pyrimidine nitrogen to the catalyst.[6]

  • Use of Pre-catalysts: Modern palladium pre-catalysts, such as the G2 and G3 Buchwald pre-catalysts, are designed to generate the active Pd(0) species efficiently and are often more robust for challenging substrates.[7]

  • Control of Reaction Conditions: Lowering the reaction temperature and using the minimum effective catalyst loading can sometimes reduce the rate of catalyst decomposition.

Homocoupling of the Boronic Acid

Q1: I am observing a significant amount of a biaryl byproduct derived from my boronic acid. What is this and how can I avoid it?

A1: This side product is the result of boronic acid homocoupling, where two molecules of the boronic acid react with each other to form a symmetrical biaryl. This side reaction consumes the boronic acid and can complicate the purification of the desired product. Homocoupling is often promoted by the presence of oxygen or by certain palladium species.[8][9]

Q2: What are the best practices to minimize boronic acid homocoupling?

A2: The following measures can significantly reduce homocoupling:

  • Rigorous Degassing: Oxygen is a known promoter of homocoupling. It is crucial to thoroughly degas the reaction solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[10]

  • Choice of Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) is generally preferred over a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), as Pd(II) species can directly promote homocoupling.[8]

  • Slow Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Use of Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[10]

Dehalogenation of the Bromo-pyrimidine

Q1: My analysis shows a byproduct where the bromine on my pyrimidine has been replaced by a hydrogen. What is causing this dehalogenation?

A1: Dehalogenation is a side reaction where the bromo-pyrimidine is reduced to the corresponding pyrimidine. This occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle, which can then undergo reductive elimination with the pyrimidine moiety to release the dehalogenated product.[11] Sources of hydride can include the solvent (e.g., alcohols, or DMF which can decompose to generate formate), the base (especially alkoxides), or impurities in the reagents.[12]

Q2: How can I suppress the dehalogenation of my bromo-pyrimidine?

A2: To minimize dehalogenation, consider the following adjustments:

  • Choice of Base: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred.[13]

  • Solvent Selection: Use aprotic solvents that are not hydride donors, such as toluene, dioxane, or THF.[11]

  • Ligand Selection: Employing bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation pathway.[14]

  • Protection of N-H groups: If the pyrimidine or the coupling partner contains an N-H group, its acidity can facilitate dehalogenation. Protection of the N-H group can suppress this side reaction.[12]

Data Presentation

Table 1: Effect of Base on the Suzuki-Miyaura Coupling of Bromo-pyrimidines

EntryBromo-pyrimidineBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-2260[15]
25-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)1,4-Dioxane/H₂O70-8018-2245[15]
35-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)1,4-Dioxane/H₂O70-8018-2255[15]
42-bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂ (2)CsF (2)DME/H₂O100 (MW)0.2592[13]
52-bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂ (2)K₂CO₃ (2)DME/H₂O100 (MW)0.2585[13]
62-bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂ (2)K₃PO₄ (2)DME/H₂O100 (MW)0.2588[13]

Table 2: Comparison of Ligands for the Suzuki-Miyaura Coupling of a Bromo-pyrimidine Derivative

EntryBromo-pyrimidineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-bromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (2)P(t-Bu)₃ (8)K₃PO₄ (3)Dioxane1001291[16]
25-bromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane1001285[16]
35-bromopyrimidineLithium triisopropyl 2-pyridylboronatePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane1001288[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrimidine with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromo-pyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromo-pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under the inert atmosphere.[18]

  • Add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the bromo-pyrimidine.[18]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[19]

  • Purify the crude product by a suitable method, such as flash column chromatography.[19]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Bromo-pyrimidine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DMF or 1,4-dioxane/water)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the bromo-pyrimidine (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).[19]

  • Add the palladium catalyst.

  • Add the degassed solvent to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[19]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R-Pd(II)L_n-X (R = Pyrimidyl, X = Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate boronic_acid R'-B(OR)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield or Complex Mixture identify_byproduct Identify Major Byproduct(s) (LC-MS, NMR) start->identify_byproduct protodeboronation Protodeboronation (Ar-H from Boronic Acid) identify_byproduct->protodeboronation Protodeboronation dehalogenation Dehalogenation (Pyrimidine-H) identify_byproduct->dehalogenation Dehalogenation homocoupling Homocoupling (Ar-Ar from Boronic Acid) identify_byproduct->homocoupling Homocoupling no_reaction No Reaction / Stalled identify_byproduct->no_reaction No Reaction solution_proto Use Milder Base (K₃PO₄, K₂CO₃) Use Boronic Ester (Pinacol, MIDA) Lower Temperature Anhydrous Conditions protodeboronation->solution_proto solution_dehalo Use Weaker Base (K₂CO₃) Use Aprotic Solvent (Toluene, Dioxane) Use Bulky Ligand (XPhos, SPhos) Protect N-H groups dehalogenation->solution_dehalo solution_homo Rigorous Degassing Use Pd(0) Source Slow Addition of Boronic Acid homocoupling->solution_homo solution_no_reaction Use Bulky, Electron-Rich Ligand (SPhos, XPhos) Use Pre-catalyst (G2/G3) Screen Solvents and Bases no_reaction->solution_no_reaction

Caption: Troubleshooting workflow for common side reactions.

References

Technical Support Center: Purification of 4-Bromo-6-methylpyrimidin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylpyrimidin-2-amine and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to introduce substituents at the 4-position. The most prevalent reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are fundamental in the synthesis of a wide range of biologically active molecules.

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: Impurities can vary depending on the specific reaction, but common contaminants include:

  • Unreacted starting materials: Residual this compound and the coupling partner (e.g., boronic acid or amine).

  • Homocoupled products: Byproducts from the self-coupling of the boronic acid in Suzuki reactions.

  • Dehalogenated product: Formation of 6-methylpyrimidin-2-amine where the bromine has been replaced by a hydrogen.

  • Catalyst residues: Palladium and ligand residues from the cross-coupling reaction.

  • Inorganic salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).

Q3: How can I monitor the progress of my reaction and the purity of my fractions during purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of column chromatography fractions. A typical mobile phase for TLC analysis of these compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The exact ratio will depend on the polarity of your product. Staining with potassium permanganate or visualization under UV light (254 nm) are common techniques for visualizing the spots.

Troubleshooting Guides

Recrystallization

Recrystallization is an effective technique for purifying solid products. The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.

Problem: My compound will not crystallize.

  • Possible Cause: The solution is not sufficiently saturated, or the cooling process is too rapid.

  • Solution:

    • Try to concentrate the solution by boiling off some of the solvent.

    • Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.

    • Add a seed crystal of the pure product, if available.

    • Consider a two-solvent recrystallization system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent in which it is insoluble until the solution becomes turbid.

Problem: The product precipitates as an oil.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly.

  • Solution:

    • Use a lower-boiling point solvent for recrystallization.

    • Use a more dilute solution to slow down the rate of precipitation.

    • Try a different solvent system.

Solvent System Compound Polarity Notes
Ethanol/WaterPolarGood for compounds with hydrogen bonding capabilities.
Ethyl Acetate/HexanesIntermediate to LowA versatile system for a wide range of polarities.
Dichloromethane/HexanesLowSuitable for less polar compounds.
IsopropanolPolarCan be a good alternative to ethanol.

This table provides general guidance. The optimal solvent system must be determined experimentally.

Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures based on the differential adsorption of compounds to a stationary phase.

Problem: Poor separation of my product from an impurity.

  • Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the compounds.

  • Solution:

    • Optimize the solvent system: Use TLC to screen different solvent ratios. A good starting point for many pyrimidine derivatives is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve a good separation of spots on the TLC plate (Rf of the desired product around 0.3-0.4 is often ideal).

    • Add a modifier: For basic compounds like pyrimidine derivatives, peak tailing on silica gel (which is acidic) can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation.

    • Change the stationary phase: If separation on silica gel is still problematic, consider using a different stationary phase like alumina (neutral or basic).

Problem: My compound is stuck on the column.

  • Possible Cause: The compound is too polar for the chosen eluent system.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexanes gradient, increase the percentage of ethyl acetate.

    • If a simple increase in polarity is not sufficient, a stronger solvent like methanol can be added to the eluent in small percentages (1-5%).

Eluent System Typical Ratio (v/v) Compound Polarity
Ethyl Acetate / Hexanes10:90 to 70:30Low to Intermediate
Dichloromethane / Methanol99:1 to 90:10Intermediate to High
Ethyl Acetate / Hexanes + 1% Triethylamine10:90 to 70:30Basic compounds

These are starting points; the optimal eluent must be determined experimentally via TLC.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica onto the top of the column bed.

  • Elution: Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is required.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: In a flask, add the crude solid and a minimal amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction) start->workup is_solid Is the product a solid? workup->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No pure_solid Pure Solid Product recrystallization->pure_solid pure_oil Pure Product (Oil/Solid) column->pure_oil

Caption: Decision workflow for choosing a primary purification technique.

Suzuki_Coupling_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Check Catalyst/Ligand Activity start->check_catalyst check_base Optimize Base and Solvent start->check_base check_boronic_acid Assess Boronic Acid Quality (Potential Homocoupling/Protodeboronation) start->check_boronic_acid optimize_temp Adjust Reaction Temperature and Time start->optimize_temp solution1 Use fresh catalyst/ligand; Consider alternative ligands (e.g., XPhos, SPhos) check_catalyst->solution1 solution2 Screen different bases (e.g., K3PO4, Cs2CO3) and anhydrous solvents (e.g., dioxane, toluene) check_base->solution2 solution3 Use fresh boronic acid; Use anhydrous conditions check_boronic_acid->solution3 solution4 Monitor reaction by TLC to find optimal endpoint optimize_temp->solution4

Caption: Troubleshooting guide for Suzuki-Miyaura coupling reactions.

overcoming low reactivity of 4-Bromo-6-methylpyrimidin-2-amine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-6-methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low reactivity of this compound in common cross-coupling reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?

A1: The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by several electronic and steric factors. The electron-donating nature of the 2-amino and 6-methyl groups increases the electron density of the pyrimidine ring. This makes the C-Br bond stronger and less susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. Additionally, the amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

Q2: What are the most common side reactions observed when using this compound in coupling reactions?

A2: Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 6-methylpyrimidin-2-amine. This can be promoted by certain bases or impurities that can act as hydride sources.

  • Homocoupling: Dimerization of the starting material or the coupling partner. For instance, in Suzuki reactions, the boronic acid can undergo homocoupling. This is often exacerbated by the presence of oxygen.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and decomposed, especially in the presence of a strong base and water, reducing the amount available for the cross-coupling.

Q3: How can I improve the solubility of this compound and other reagents in my reaction mixture?

A3: Solubility can be a challenge. Consider using a co-solvent system. For instance, in Suzuki couplings, a mixture of an aprotic polar solvent like 1,4-dioxane, DMF, or DME with water is often effective.[1] The water helps to dissolve inorganic bases like potassium carbonate or potassium phosphate. For Buchwald-Hartwig and Sonogashira reactions, anhydrous aprotic polar solvents such as toluene, THF, or 1,4-dioxane are commonly used. Gently heating the mixture can also improve solubility, but care must be taken to avoid decomposition of sensitive reagents.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product yield.

Potential Cause Troubleshooting Strategy
Poor Oxidative Addition The electron-rich nature of the pyrimidine ring can hinder this step. Use a more electron-rich and sterically hindered phosphine ligand like SPhos, XPhos, or RuPhos to promote oxidative addition.[1] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[2]
Catalyst Inhibition The amino group can coordinate to the palladium catalyst. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may overcome this.[1][2] Using bulky biarylphosphine ligands can also mitigate catalyst inhibition.
Suboptimal Base A weak base may not be sufficient for transmetalation. Try a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1] The use of an aqueous solution of the base is often beneficial.
Protodeboronation of Boronic Acid Use a milder base if possible, or switch to a more stable boronic ester (e.g., a pinacol ester). Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.

Issue: Significant formation of debrominated starting material.

Potential Cause Troubleshooting Strategy
Hydride Source Ensure all solvents are anhydrous and of high purity. Some lower-quality grades of solvents can contain impurities that act as hydride donors.
Reaction Time and Temperature Prolonged reaction times at high temperatures can promote hydrodehalogenation. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature if the reaction proceeds, albeit slower.
Choice of Base Some bases can contribute to hydrodehalogenation. If this is a persistent issue, screen different bases.
Buchwald-Hartwig Amination

Issue: Low conversion to the desired N-arylated product.

Potential Cause Troubleshooting Strategy
Inefficient Catalyst System The choice of ligand is critical. For electron-rich heteroaryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote both oxidative addition and reductive elimination.[3][4]
Inappropriate Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] Ensure the base is fresh and has been stored under inert conditions.
Steric Hindrance If coupling with a bulky amine, steric hindrance can slow down the reaction. In such cases, higher reaction temperatures and longer reaction times may be necessary. The use of highly active pre-catalysts can also be beneficial.
Sonogashira Coupling

Issue: Poor yield of the alkynylated pyrimidine.

Potential Cause Troubleshooting Strategy
Catalyst Deactivation Ensure the reaction is performed under strictly anaerobic and anhydrous conditions to prevent catalyst deactivation.[5] Degas all solvents and reagents thoroughly.
Inefficient Copper Co-catalyst The presence of a copper(I) salt (e.g., CuI) is typically required to facilitate the transmetalation of the acetylide to the palladium center.[1] Ensure the CuI is of high purity.
Glaser Homocoupling of Alkyne The presence of oxygen can promote the oxidative homodimerization of the terminal alkyne. Rigorous degassing and maintaining an inert atmosphere are crucial. Using a slight excess of the alkyne can also help to favor the cross-coupling reaction.
Weak Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is needed to deprotonate the terminal alkyne.[6] Ensure the amine base is anhydrous and in sufficient excess (typically 2-3 equivalents).

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This is a general starting point and may require optimization for specific boronic acids.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

General Buchwald-Hartwig Amination Protocol

This protocol is a starting point for coupling with anilines and may need adjustment for other amines.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the amine coupling partner.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify by flash column chromatography.

General Sonogashira Coupling Protocol

This is a representative protocol for coupling with terminal alkynes.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.[6]

Data Presentation

The following tables provide a summary of typical reaction conditions for cross-coupling reactions of bromopyrimidine derivatives, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901860-85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10012High
PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (3:1)851670-95

Yields are representative and highly dependent on the specific substrates used.

Table 2: Buchwald-Hartwig Amination of Bromo-heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11012-2475-95
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane1001870-90
G3-XPhos (2)-LHMDS (1.5)THF8012High

Yields are generalized from couplings of various bromo-heterocycles and are substrate-dependent.

Table 3: Sonogashira Coupling of Bromopyrimidines

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)CH₃CNRT9-1190-97
Pd(PPh₃)₄ (2)CuI (4)DIPEA (3)DMF60870-85
Pd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃ (2)1,4-Dioxane1001265-80

Yields are based on reactions with electron-poor aryl iodides and may vary for this compound.[6]

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Substrate, Coupling Partner, Base) catalyst 2. Catalyst/Ligand Addition reagents->catalyst solvent 3. Solvent Addition (Anhydrous, Degassed) catalyst->solvent reaction 4. Reaction (Inert Atmosphere, Heat) solvent->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring workup 6. Work-up (Quench, Extract) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low Yield? catalyst Optimize Catalyst & Ligand (e.g., Bulky, Electron-Rich Ligands) start->catalyst Yes base Screen Bases (e.g., K₃PO₄, NaOtBu) catalyst->base conditions Adjust Conditions (Temp, Time, Solvent) base->conditions side_reactions Side Reactions Observed? conditions->side_reactions dehalogenation Hydrodehalogenation: - Use high purity solvents - Optimize reaction time side_reactions->dehalogenation Yes homocoupling Homocoupling: - Rigorous degassing - Use boronic esters (Suzuki) side_reactions->homocoupling Yes, different type success Improved Yield side_reactions->success No dehalogenation->success homocoupling->success

Caption: Troubleshooting decision tree for low-yielding reactions.

suzuki_cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) transmetalation_complex Ar-Pd(II)L₂(R') pd2_complex->transmetalation_complex Transmetalation (R'-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-R' transmetalation_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling of 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-6-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting assistance and answers to frequently asked questions (FAQs) for optimizing this specific, and often challenging, reaction.

The Suzuki coupling of this compound is a powerful tool for C-C bond formation. However, the substrate's inherent properties—namely the presence of multiple basic nitrogen atoms—can lead to common issues such as catalyst inhibition and low yields. This guide offers structured solutions to overcome these obstacles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is resulting in low or no conversion of the starting material. What are the most likely causes and how can I fix this?

A1: Low or no conversion with this compound is a common problem that typically stems from inhibition or deactivation of the palladium catalyst.[1][2] The lone pair of electrons on the pyrimidine ring nitrogens and the exocyclic amino group can coordinate strongly to the palladium center, effectively shutting down the catalytic cycle.[1][2]

Troubleshooting Steps:

  • Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. The most critical adjustment is to employ sterically hindered and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[1][2] These ligands create a bulky environment around the palladium atom, which discourages the binding of the pyrimidine nitrogens and promotes the desired oxidative addition and reductive elimination steps.

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[2]

  • Use a Palladium Pre-catalyst: Modern palladium pre-catalysts, such as XPhos Pd G2, G3, or G4, are often more effective.[3][4] These complexes provide a more stable and active form of the catalytic species in the reaction mixture.[2]

Q2: I am observing significant debromination of the this compound. How can this side reaction be minimized?

A2: Debromination (or protodehalogenation) is a frequent side reaction where the bromine atom is replaced by a hydrogen. This can occur if a hydride source is present or under certain reaction conditions.[3][5]

Troubleshooting Steps:

  • Select the Right Catalyst System: Certain catalyst systems are more prone to promoting debromination. For challenging substrates, a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding this side reaction.[3][6]

  • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction's progress by TLC or LC-MS to determine the optimal point for workup, avoiding unnecessary heating.[5]

  • Ensure Purity of Reagents: Use high-purity, anhydrous solvents. Some solvents or bases can contain impurities that may act as hydride sources.[5]

Q3: My primary byproduct is the homocoupled boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is typically caused by the presence of oxygen in the reaction mixture.[7]

Troubleshooting Steps:

  • Thoroughly Degas the Reaction Mixture: It is crucial to remove all dissolved oxygen from the solvents and the reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[7]

  • Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process, from setup to completion.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst source, like Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the homocoupling that may occur during the in-situ reduction of Pd(II) precursors.[2]

Q4: I am seeing significant protodeboronation of my boronic acid coupling partner. What are the best strategies to avoid this?

A4: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway, especially when using aqueous bases.[2][7]

Troubleshooting Steps:

  • Use Boronic Esters: Boronic acid pinacol esters (Bpin) or MIDA boronates are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[2][7]

  • Modify Reaction Conditions: If possible, use anhydrous conditions to eliminate water. Alternatively, screening weaker bases may reduce the rate of this side reaction.[2]

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Aminopyrimidines
Palladium Source (mol%)Ligand (mol%)Typical YieldNotes
Pd(OAc)₂ (1-3)SPhos (2-6)HighAn excellent starting point. SPhos is a bulky, electron-rich ligand effective for heteroaryl couplings.[2][7][8]
Pd₂(dba)₃ (1-2)XPhos (2-5)High to ExcellentXPhos is another highly effective Buchwald ligand, often used for challenging substrates.[1][3]
XPhos Pd G3 (1-5)-High to ExcellentA pre-formed catalyst that is often highly active and stable, simplifying reaction setup.[9]
Pd(PPh₃)₄ (3-5)PPh₃Low to ModerateA "classical" catalyst. Often suffers from catalyst inhibition with this class of substrate and is not the first choice.[8][10]
Table 2: Recommended Base and Solvent Combinations
Base (Equivalents)Solvent SystemSuitabilityNotes
K₃PO₄ (2-3)1,4-Dioxane / H₂OHighA strong, non-nucleophilic base. Very effective for many challenging couplings.[2][8][10]
K₂CO₃ (2-3)Toluene / H₂OModerate to HighA common and cost-effective choice that works well in many systems.[7]
Cs₂CO₃ (2-3)THF / H₂OHighA milder base that can be very effective, particularly if the substrate is sensitive to stronger bases.[2]
Na₂CO₃ (2)Acetonitrile / H₂OModerateOften used and can be effective, particularly with activated coupling partners.[11]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

Note: This is a generalized starting protocol. Optimal conditions (catalyst, ligand, base, solvent, temperature, and time) must be determined experimentally for each specific boronic acid coupling partner.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0–3.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum or cap, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe under a positive pressure of inert gas.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). If using a pre-catalyst (e.g., XPhos Pd G3), add it directly.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously for the intended duration (e.g., 4–24 hours).

  • Monitoring: Monitor the reaction progress periodically using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or CH₂Cl₂/methanol).

Mandatory Visualization

Troubleshooting_Workflow start Initial Reaction Outcome low_yield Low or No Conversion start->low_yield Problem debromination Significant Debromination start->debromination Problem protodeboronation Protodeboronation Observed start->protodeboronation Problem success High Yield Achieved start->success Ideal sol_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) low_yield->sol_ligand Cause: Catalyst Inhibition sol_precatalyst Use a Modern Pre-catalyst (e.g., XPhos Pd G3) low_yield->sol_precatalyst Alternative Solution sol_optimize_time Optimize Time & Temp Monitor by LCMS debromination->sol_optimize_time Cause: Harsh Conditions sol_boronic_ester Use Boronic Pinacol Ester (Bpin) protodeboronation->sol_boronic_ester Cause: Hydrolysis sol_anhydrous Use Anhydrous Conditions protodeboronation->sol_anhydrous Alternative Solution sol_ligand->success Re-run sol_precatalyst->success Re-run sol_optimize_time->success Re-run sol_boronic_ester->success Re-run sol_anhydrous->success Re-run

Caption: A troubleshooting decision tree for common issues in the Suzuki coupling of this compound.

Catalyst_Selection_Logic start Start Experiment initial_catalyst Attempt 1: Pd(OAc)₂ + SPhos Base: K₃PO₄ Solvent: Dioxane/H₂O start->initial_catalyst check_yield Reaction Outcome? initial_catalyst->check_yield success Reaction Successful Proceed to Scale-up check_yield->success >80% Yield failure Low Yield or Side Reactions check_yield->failure <50% Yield troubleshoot Consult Troubleshooting Guide (e.g., Debromination, Inhibition) failure->troubleshoot advanced_catalyst Attempt 2: Use Pre-catalyst (e.g., XPhos Pd G3) Base: Cs₂CO₃ troubleshoot->advanced_catalyst advanced_catalyst->check_yield

References

improving solubility of 4-Bromo-6-methylpyrimidin-2-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Bromo-6-methylpyrimidin-2-amine in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when this compound does not dissolve in the chosen reaction solvent?

A1: When encountering poor solubility, a systematic approach is recommended. Start with simple techniques before progressing to more complex solutions.[1]

  • Solvent Selection: The fundamental principle of "like dissolves like" should guide your initial solvent choice.[1] Pyrimidine derivatives are often soluble in polar aprotic solvents. Consider solvents such as N,N-Dimethylformamide (DMF), 1,4-dioxane, tetrahydrofuran (THF), and acetonitrile.[2] While some pyrimidine derivatives are readily soluble in DMSO, it's important to consider its potential to interfere with certain reactions.[3]

  • Temperature Adjustment: For most solid organic compounds, solubility increases with temperature.[1][4][5][6] Gently heating the reaction mixture with stirring can facilitate dissolution.[1][4] However, be cautious of the thermal stability of your reactants and products.[4]

  • Particle Size Reduction: Decreasing the particle size of the solid starting material increases its surface area, which can improve the rate of dissolution.[1] This can be achieved by grinding the solid before adding it to the reaction vessel.[1]

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.[1]

Q2: When should I consider using a co-solvent system?

A2: A co-solvent should be considered when a single solvent does not provide adequate solubility.[1][7][8] Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a poorly-soluble compound.[7] For instance, adding a small amount of a polar aprotic solvent like DMF or THF to a less polar solvent such as toluene can significantly enhance the solubility of polar compounds like this compound. The use of co-solvents can create a solvent mixture with a polarity that is more suitable for dissolving all reaction components.[7][9]

Q3: Can modifying the pH of the reaction mixture improve solubility?

A3: For ionizable compounds, adjusting the pH can dramatically improve solubility.[1] As an amine, this compound is a basic compound and will become more soluble in acidic solutions due to the formation of a more soluble salt. However, the compatibility of acidic conditions with your specific reaction, particularly with catalysts and other reagents, must be carefully considered.

Q4: My starting material dissolves initially but then precipitates out of the solution. What should I do?

A4: This often indicates that the compound has low solubility at lower temperatures.[1] You may need to maintain a higher reaction temperature throughout the experiment.[1] Alternatively, consider using a co-solvent system that offers better solubility across a wider temperature range.[1] If the reaction is run at reflux, ensure the temperature is maintained consistently.

Q5: Are there any solvent-free methods to overcome solubility issues?

A5: Yes, mechanochemical methods using ball milling can be an effective solvent-free approach for reactions involving poorly soluble starting materials.[10][11] This technique uses mechanical force to drive reactions in the solid state, circumventing the need for a solvent altogether.[10][11]

Troubleshooting Guide

This guide provides structured solutions to common solubility problems encountered during reactions with this compound.

Problem Possible Cause Recommended Solution(s)
Incomplete Dissolution of Starting Material The polarity of the solvent does not match the solute.Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF).
Low temperature.Gently heat the reaction mixture while stirring. For many solids, solubility increases with temperature.[1][5][6]
Large particle size of the solid.Grind the this compound to a fine powder before adding it to the solvent to increase surface area.[1]
Reaction is Sluggish or Incomplete The concentration of the dissolved starting material is too low for an efficient reaction rate.Increase the volume of the solvent. If this is not feasible, consider using a co-solvent system (e.g., Toluene/DMF) to enhance solubility.[1][7]
Starting Material Precipitates Upon Cooling The compound has low solubility at lower temperatures.Maintain a higher reaction temperature.[1] If the product also needs to remain in solution for subsequent steps, consider a solvent system that provides good solubility at the required temperature.
Immiscible Liquid Reactants The starting materials have significantly different polarities.While this compound is a solid, if you are reacting it with a liquid that is immiscible with your primary solvent, find a single solvent in which both are soluble or use a phase-transfer catalyst.[1]

Quantitative Data

Solvent Type Expected Solubility of Pyrimidine Derivatives Notes
N,N-Dimethylformamide (DMF)Polar AproticHighOften a good choice for dissolving polar heterocyclic compounds.
1,4-DioxanePolar AproticModerate to HighCommonly used in cross-coupling reactions.[13][14]
Tetrahydrofuran (THF)Polar AproticModerateA versatile solvent for a range of organic reactions.[13]
AcetonitrilePolar AproticModerateCan be a suitable solvent, but solubility should be tested.
ChloroformHalogenatedModerateSolubility of pyrimidine derivatives has been studied in this solvent.[2]
TolueneNonpolarLowOften used with a co-solvent for Suzuki-Miyaura reactions.[13]
WaterPolar ProticLowPyrimidine derivatives are often poorly water-soluble.[3]
Methanol / EthanolPolar ProticLow to ModerateCan sometimes be used, and may participate in hydrogen bonding.[12]

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction involving this compound, with specific steps to address solubility.[15]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)[13][14]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equivalents)[13]

  • Primary Solvent (e.g., 1,4-Dioxane or Toluene)

  • Co-solvent (e.g., DMF or water, degassed)[13]

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: To a dry Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[13]

  • Solvent Addition and Dissolution:

    • Add the primary solvent (e.g., 1,4-Dioxane, 4 mL per 1 mmol of the starting amine).

    • Stir the mixture at room temperature. If the starting material is not fully dissolved, add a co-solvent (e.g., degassed water or DMF, 1 mL per 4 mL of primary solvent) dropwise until a clear solution is obtained.[13]

    • If solubility is still an issue, gently heat the mixture to 40-50 °C while stirring to aid dissolution before proceeding to the reaction temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) and stir for the required time (typically 4-24 hours).[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility Observed solvent_check Is the solvent polarity appropriate? start->solvent_check heat Apply Gentle Heat (e.g., 40-60 °C) solvent_check->heat Yes reassess Re-evaluate Solvent System / Consider Alternative Methods solvent_check->reassess No dissolved1 Is the solid dissolved? heat->dissolved1 cosolvent Add a Co-solvent (e.g., DMF, THF) dissolved1->cosolvent No proceed Proceed with Reaction dissolved1->proceed Yes dissolved2 Is the solid dissolved? cosolvent->dissolved2 sonicate Use Sonication dissolved2->sonicate No dissolved2->proceed Yes dissolved3 Is the solid dissolved? sonicate->dissolved3 dissolved3->proceed Yes dissolved3->reassess No

Caption: A workflow for troubleshooting poor solubility issues.

G Concept of Using a Co-solvent cluster_0 System 1: Poor Solubility cluster_1 System 2: Improved Solubility A Primary Solvent (e.g., Toluene) B 4-Bromo-6- methylpyrimidin- 2-amine (Insoluble) C Primary Solvent + Co-solvent (e.g., Toluene/DMF) D 4-Bromo-6- methylpyrimidin- 2-amine (Soluble) C->D dissolves

Caption: How a co-solvent improves the solubility of a compound.

References

troubleshooting failed reactions involving 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-6-methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your experiments with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I resolve this?

A1: Low or no conversion in Suzuki-Miyaura coupling with this substrate is a common problem and can often be attributed to catalyst inhibition or suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inhibition: The two nitrogen atoms in the pyrimidine ring, along with the exocyclic amino group, can act as Lewis bases and coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity by preventing it from entering the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center and promote the desired catalytic activity. Recommended ligands include Buchwald ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be effective.

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to Pd(0) in situ.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.

    • Solution: A screening of bases and solvents is recommended. For Suzuki couplings of aminopyrimidines, common successful combinations include K₂CO₃ or K₃PO₄ as the base in a solvent system like 1,4-dioxane/water or acetonitrile/water.[1]

  • Low Reactivity of Boronic Acid: Sterically hindered or electron-deficient boronic acids can exhibit lower reactivity.

    • Solution: Increase the reaction temperature or consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester).

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What should I try?

A2: Failure in Buchwald-Hartwig amination with this substrate often points to issues with the catalyst system or the choice of base.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Ligand: Standard phosphine ligands like PPh₃ may not be effective for coupling with the electron-rich and potentially chelating 2-aminopyrimidine core.

    • Solution: Use specialized ligands designed for challenging C-N bond formations. Xantphos is a well-documented, effective ligand for the amination of similar 2-aminopyrimidine systems.[1] Other bulky biaryl phosphine ligands are also good candidates.

  • Base Incompatibility: The choice of base is crucial and substrate-dependent. A base that is too weak may not effectively deprotonate the amine, while a base that is too strong could lead to side reactions.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that has proven effective in the amination of 2-aminopyrimidines.[1] Other strong bases like LiHMDS or K₃PO₄ could also be screened.

  • Low Reaction Temperature: The C-N bond formation may require higher temperatures to overcome the activation energy, especially with less reactive amines.

    • Solution: If the reaction is sluggish at lower temperatures, gradually increase the temperature, for example, to the reflux temperature of the solvent (e.g., toluene or dioxane).

Q3: My reaction is messy, and I'm observing significant side products. What are the common side reactions and how can I minimize them?

A3: Several side reactions can compete with the desired cross-coupling. Identifying the major side product can help in diagnosing the problem.

  • Protodeboronation (in Suzuki Coupling): This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct from your boronic acid.

    • Mitigation:

      • Use anhydrous solvents and ensure all reagents are dry, as water can facilitate this side reaction.

      • Employ a less polar solvent system.

      • Consider using a boronate ester (e.g., pinacol ester) which is more stable to hydrolysis.

  • Dehalogenation: The bromine atom on the pyrimidine is replaced by a hydrogen atom, resulting in the formation of 6-methylpyrimidin-2-amine.

    • Mitigation:

      • Ensure a thoroughly deoxygenated reaction mixture, as oxidative degradation of the catalyst can sometimes lead to species that promote dehalogenation.

      • Avoid potential hydride sources in the reaction mixture.

      • Optimize the reaction time; prolonged reaction times at high temperatures can increase the likelihood of this side reaction.

  • Homocoupling of Boronic Acid (in Suzuki Coupling): The boronic acid couples with itself to form a biaryl byproduct.

    • Mitigation:

      • Maintain a strictly inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling.

      • Slow addition of the boronic acid to the reaction mixture can sometimes help.

Data Presentation

The following tables provide starting points for reaction conditions based on successful cross-coupling reactions of similar 2-aminopyrimidine substrates. Optimization will likely be required for your specific coupling partners.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 2-Aminopyrimidine Derivative

ParameterCondition
Halide 4-Chloro-6-methylpyrimidin-2-amine
Boronic Acid Pyridine-3-boronic acid (1.1 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (2.7 mol%)
Base Na₂CO₃ (0.7 equiv)
Solvent Acetonitrile/Water (1:1)
Temperature 78 °C
Time 7 hours
Yield 74%[1]

Note: For this compound, a lower catalyst loading and temperature may be sufficient due to the higher reactivity of the C-Br bond compared to the C-Cl bond.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of a 2-Aminopyrimidine Derivative

ParameterCondition
Aryl Halide 2-Chloro-4-(pyridin-3-yl)pyrimidine
Amine Various aryl amines (1.2 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (10 mol%)
Ligand Xantphos (15 mol%)
Base NaOt-Bu (1.4 equiv)
Solvent Toluene
Temperature Reflux
Time 24 hours
Yield 27-82%[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • To a reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add the base (e.g., NaOt-Bu, 1.4 equiv).

  • Seal the vessel, and then evacuate and backfill with an inert gas.

  • In a separate flask, dissolve this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) in the anhydrous, degassed solvent (e.g., toluene).

  • Add the solution of the substrates to the vessel containing the catalyst and base.

  • Heat the reaction mixture to 100 °C or reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Failed: Low or No Conversion check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions side_reactions Analyze for Side Products start->side_reactions catalyst_inhibition Potential Catalyst Inhibition? check_catalyst->catalyst_inhibition inactive_catalyst Inactive Pd(0) Species? check_catalyst->inactive_catalyst base_solvent Suboptimal Base/Solvent? check_conditions->base_solvent temperature Temperature Too Low? check_conditions->temperature dehalogenation Dehalogenation Product Found? side_reactions->dehalogenation protodeboronation Protodeboronation Product Found? side_reactions->protodeboronation solution_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, Xantphos) catalyst_inhibition->solution_ligand solution_pd0 Use Pd(0) Source or Ensure In Situ Reduction inactive_catalyst->solution_pd0 solution_screen Screen Bases (K2CO3, NaOtBu) and Solvents (Dioxane, Toluene) base_solvent->solution_screen solution_temp Increase Temperature temperature->solution_temp solution_dehalogenation Ensure Inert Atmosphere, Optimize Reaction Time dehalogenation->solution_dehalogenation solution_protodeboronation Use Anhydrous Solvents, Consider Boronate Ester protodeboronation->solution_protodeboronation Suzuki_Catalytic_Cycle_Issues Potential Issues in the Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_issues Common Failure Points OA Oxidative Addition (Pd(0) + R-Br -> R-Pd(II)-Br) Transmetalation Transmetalation (R-Pd(II)-Br + Ar-B(OH)2 -> R-Pd(II)-Ar) OA->Transmetalation RE Reductive Elimination (R-Pd(II)-Ar -> R-Ar + Pd(0)) Transmetalation->RE RE->OA Regenerates Catalyst Inhibition Catalyst Inhibition: N-atoms on pyrimidine coordinate to Pd(0), preventing Oxidative Addition. Inhibition->OA Base_Issue Suboptimal Base: Inefficient boronate formation, slowing Transmetalation. Base_Issue->Transmetalation Deboronation Protodeboronation: Ar-B(OH)2 is hydrolyzed before Transmetalation. Deboronation->Transmetalation Competes with

References

scale-up considerations for synthesis using 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-Bromo-6-methylpyrimidin-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound at scale?

A1: The most common and scalable routes start from commercially available pyrimidine derivatives. One established method involves the direct bromination of 2-amino-6-methylpyrimidine using a suitable brominating agent. An alternative industrial approach, analogous to the synthesis of similar bromopyrimidines, involves the reaction of a corresponding hydroxypyrimidine with a brominating agent like phosphorus oxybromide, followed by amination if necessary.

Q2: What are the critical process parameters to control during the bromination step?

A2: Key parameters for the bromination of the pyrimidine ring include:

  • Temperature: Exothermic reactions are common, so strict temperature control is crucial to prevent runaway reactions and the formation of impurities.

  • Reagent Stoichiometry: Precise control over the amount of brominating agent is necessary to avoid over-bromination (di-bromination) or incomplete conversion.

  • Addition Rate: Slow and controlled addition of the brominating agent helps to manage the reaction exotherm and maintain selectivity.

  • Solvent Selection: The choice of solvent can influence reaction rate, selectivity, and ease of product isolation.

Q3: How can I minimize the formation of di-brominated impurities?

A3: Di-brominated byproducts are a common issue. To minimize their formation, consider the following:

  • Use no more than one equivalent of the brominating agent.

  • Maintain a low reaction temperature.

  • Ensure efficient mixing to avoid localized high concentrations of the brominating agent.

  • Consider using a milder brominating agent if selectivity is an issue.

Q4: What are the recommended methods for purifying the final product on a large scale?

A4: The primary method for purifying this compound at scale is crystallization.[1] Selecting an appropriate solvent system is critical for achieving high purity and yield. A solvent screen is recommended to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Slurry washing with a suitable solvent can also be an effective final polishing step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during work-up or isolation. 3. Inefficient mixing at scale.[1]1. Monitor reaction to completion using TLC or HPLC. Consider extending reaction time or slightly increasing temperature if safe. 2. Optimize extraction and crystallization conditions. 3. Ensure adequate agitation for the reactor volume.
High Levels of Di-brominated Impurity 1. Excess of brominating agent.[1] 2. Poor temperature control, leading to loss of selectivity.1. Reduce the equivalents of the brominating agent.[1] Consider portion-wise addition. 2. Improve temperature control with slower reagent addition and efficient cooling.[1]
Difficulty with Product Crystallization 1. Inappropriate solvent system. 2. Presence of impurities inhibiting crystal formation.1. Perform a solvent screen to identify an optimal crystallization solvent or solvent mixture.[1] 2. Consider a pre-purification step, such as a charcoal treatment or a different work-up procedure, to remove problematic impurities.
Inconsistent Results Between Batches 1. Variation in raw material quality. 2. Poor process control (temperature, addition rates, etc.).1. Qualify raw material suppliers and test incoming batches for purity. 2. Implement strict process controls and document all parameters for each batch.

Experimental Protocols

Protocol 1: Bromination of 2-Amino-6-methylpyrimidine

This protocol is a representative procedure and may require optimization based on scale and equipment.

  • Reaction Setup: Charge a suitable reactor with 2-amino-6-methylpyrimidine and an appropriate solvent (e.g., a chlorinated solvent or an acid).

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-5 °C) with efficient stirring.

  • Reagent Addition: Slowly add one equivalent of the brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise or via an addition funnel, ensuring the temperature is maintained within the set range.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution). Adjust the pH with a base (e.g., sodium bicarbonate) to neutralize any acid.

  • Extraction: If necessary, extract the product into an organic solvent.

  • Isolation and Purification: Concentrate the organic phase and crystallize the crude product from a suitable solvent system. Filter the solid, wash with a cold solvent, and dry under vacuum.

Protocol 2: Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol is based on a known method for preparing bromopyrimidines.

  • Reaction Setup: In a reactor equipped for handling corrosive reagents, add 2-amino-4-hydroxy-6-methylpyrimidine and a suitable solvent (e.g., toluene).

  • Reagent Addition: Carefully add phosphorus oxybromide to the suspension.

  • Heating: Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice. This will decompose any unreacted phosphorus oxybromide.

  • Neutralization: Slowly add a base (e.g., aqueous ammonia) with cooling to adjust the pH and precipitate the product.

  • Isolation and Purification: Filter the crude product, wash with water, and then recrystallize from an appropriate solvent to obtain pure this compound.

Data Presentation

Table 1: Representative Yields for Bromopyrimidine Synthesis
Synthetic RouteStarting MaterialKey ReagentsTypical YieldPurity (pre-optimization)
Direct Bromination2-Amino-6-methylpyrimidineNBS, Solvent60-75%90-95%
From Hydroxypyrimidine2-Amino-4-hydroxy-6-methylpyrimidinePOBr₃, Toluene50-65%>95%

Note: Yields and purities are estimates based on analogous reactions and will vary depending on the specific reaction conditions and scale.

Visualizations

Scale_Up_Workflow Scale-Up Workflow for this compound Synthesis cluster_0 Pre-Campaign Activities cluster_1 Synthesis Campaign cluster_2 Purification & Finishing Raw_Material_Sourcing Raw Material Sourcing & QC Process_Hazard_Analysis Process Hazard Analysis Raw_Material_Sourcing->Process_Hazard_Analysis Reactor_Charging Reactor Charging Process_Hazard_Analysis->Reactor_Charging Bromination Controlled Bromination Reactor_Charging->Bromination Workup_Quench Work-up & Quench Bromination->Workup_Quench Isolation Crude Product Isolation Workup_Quench->Isolation Crystallization Crystallization Isolation->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product_QC Final Product QC & Release Filtration_Drying->Final_Product_QC

Caption: Scale-Up Synthesis Workflow

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Completion Reaction Complete? (TLC/HPLC) Start->Check_Completion Check_Workup Review Work-up & Isolation Procedure Check_Completion->Check_Workup Yes Extend_Time Action: Extend Reaction Time / Increase Temp. Check_Completion->Extend_Time No Check_Purity High Impurity Levels? Check_Workup->Check_Purity No Obvious Loss Optimize_Workup Action: Optimize Extraction/Crystallization Check_Workup->Optimize_Workup Potential Loss Identified Troubleshoot_Purity Go to Purity Troubleshooting Guide Check_Purity->Troubleshoot_Purity Yes

Caption: Troubleshooting Low Yield

References

preventing dehalogenation of 4-Bromo-6-methylpyrimidin-2-amine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-6-methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to preventing dehalogenation during chemical reactions involving this compound.

Troubleshooting Guides

Dehalogenation, the undesired substitution of the bromine atom with a hydrogen atom, is a common side reaction that can significantly reduce the yield of the desired product in cross-coupling reactions. This guide provides solutions to common issues encountered during the use of this compound.

IssuePotential Cause(s)Recommended Solutions
Significant formation of 6-methylpyrimidin-2-amine (dehalogenated byproduct) in Suzuki-Miyaura coupling. Inappropriate Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate palladium-hydride species, which are key intermediates in the dehalogenation pathway.[1]Switch to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] These bases are less prone to generating hydride species.
Suboptimal Ligand: The phosphine ligand may not be effectively promoting the desired reductive elimination step of the catalytic cycle.Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1] These ligands accelerate the desired C-C bond formation, outcompeting the dehalogenation side reaction.
High Reaction Temperature: Elevated temperatures can favor the dehalogenation pathway.Optimize the reaction temperature by starting at a lower temperature (e.g., 80 °C) and gradually increasing if the reaction is sluggish.
Presence of Hydride Sources: Trace amounts of water, alcohols, or impurities in reagents (e.g., borane species in boronic acids) can act as hydride sources.[1]Use anhydrous and degassed solvents and reagents. Ensure all glassware is thoroughly dried before use.
Dehalogenation observed during a Buchwald-Hartwig amination. Strong Alkoxide Base: Similar to Suzuki coupling, strong bases can promote dehalogenation.[1][3][4]Employ weaker inorganic bases like K₃PO₄ or Cs₂CO₃. If a strong base is necessary, consider using non-nucleophilic options like LHMDS.
Inadequate Ligand: The chosen ligand may not be optimal for the specific amine coupling partner, leading to a slower desired reaction rate.Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands, which have shown efficacy in C-N couplings.[3][4]
Solvent Choice: Protic solvents or solvents that can degrade to form hydride donors (e.g., DMF with traces of water) can contribute to dehalogenation.[1]Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[3]
Low yield and dehalogenation in Sonogashira coupling. Catalyst System: The standard Pd/Cu catalyst system may not be optimal, or the amine base could be contributing to hydride formation.Consider using a copper-free Sonogashira protocol. Optimize the palladium catalyst and ligand combination; for instance, palladium complexes with bulky phosphine ligands can be effective.[5][6][7][8]
Base Selection: The choice of amine base can influence the extent of side reactions.Screen different amine bases (e.g., triethylamine, diisopropylethylamine) or consider using an inorganic base in combination with an amine salt.
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.Attempt the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A1: The primary mechanism of dehalogenation involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This Pd-H species can then react with the aryl halide (this compound) in a process that ultimately replaces the bromine atom with a hydrogen atom, regenerating the Pd(0) catalyst which can re-enter the dehalogenation cycle.

Q2: How does the choice of phosphine ligand influence the prevention of dehalogenation?

A2: The phosphine ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Josiphos families, are highly effective at preventing dehalogenation.[1][9] These ligands promote the desired reductive elimination step in the cross-coupling catalytic cycle, leading to the formation of the desired product at a faster rate than the competing dehalogenation pathway.

Q3: Which bases are recommended to minimize dehalogenation of this compound?

A3: To minimize dehalogenation, it is generally recommended to use milder, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are excellent choices for Suzuki-Miyaura and Buchwald-Hartwig reactions involving bromopyrimidines.[1][2] Strong alkoxide bases like sodium tert-butoxide (NaOtBu) should be used with caution, as they are more prone to generating hydride species that lead to dehalogenation.[1]

Q4: What are the ideal solvents and atmospheric conditions for reactions with this compound to avoid dehalogenation?

A4: The use of anhydrous and aprotic solvents is highly recommended to prevent dehalogenation. Toluene and 1,4-dioxane are commonly used and have shown good results in minimizing this side reaction.[3] It is also critical to perform these reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of oxygen and moisture, which can contribute to both catalyst deactivation and the formation of hydride species.[1]

Experimental Protocols

The following are detailed methodologies for key experiments, optimized to minimize the dehalogenation of bromo-pyrimidine substrates. Note that these are generalized protocols and may require further optimization for your specific reaction.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is adapted from procedures for structurally similar bromopyridines and bromopyrimidines.[10]

Reagents and Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • In a glovebox or under a continuous flow of argon, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove it from the glovebox (if applicable), and add anhydrous, degassed solvent via syringe.

  • Place the sealed tube in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Suppressed Dehalogenation

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[3][4]

Reagents and Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or microwave reaction vial

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound, the amine, Cs₂CO₃, Pd(OAc)₂, and SPhos.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of the desired coupled product and the formation of the dehalogenated byproduct for representative bromopyrimidine systems.

Table 1: Effect of Base and Ligand on a Representative Suzuki-Miyaura Coupling

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)
1Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O90~70-80~10-15
2Pd₂(dba)₃XPhosK₃PO₄Toluene100>90<5
3Pd(OAc)₂SPhosCs₂CO₃Dioxane100>90<5
4Pd(PPh₃)₄PPh₃NaOtBuToluene100~40-50~30-40

Data is illustrative and based on trends observed for similar bromopyrimidine and bromopyridine substrates.

Table 2: Effect of Solvent on a Representative Buchwald-Hartwig Amination

EntryPalladium SystemBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenation (%)
1Pd(OAc)₂ / XPhosCs₂CO₃Toluene110>90<5
2Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane110>85<10
3Pd(OAc)₂ / XPhosCs₂CO₃DMF110~60-70~15-25
4Pd(OAc)₂ / XPhosK₃PO₄t-BuOH100~70-80~10-20

Data is illustrative and based on general trends in Buchwald-Hartwig amination of aryl bromides.

Visualizations

The following diagrams illustrate key concepts related to preventing the dehalogenation of this compound.

Dehalogenation_Troubleshooting Start Dehalogenation Observed? ChangeBase Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->ChangeBase Strong Base Used? ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Start->ChangeLigand Standard Ligand? OptimizeTemp Lower Reaction Temperature Start->OptimizeTemp High Temperature? CheckReagents Ensure Anhydrous/Degassed Reagents and Solvents Start->CheckReagents Reagent Quality? Success Dehalogenation Minimized ChangeBase->Success ChangeLigand->Success OptimizeTemp->Success CheckReagents->Success

Caption: A troubleshooting workflow for addressing dehalogenation.

Catalytic_Cycles cluster_0 Desired Cross-Coupling Cycle cluster_1 Dehalogenation Side-Reaction Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Transmetalation/Amine Coordination Transmetalation/Amine Coordination Oxidative Addition->Transmetalation/Amine Coordination Nu-M Reductive Elimination Reductive Elimination Transmetalation/Amine Coordination->Reductive Elimination Fast with Bulky Ligands Reductive Elimination->Pd(0) Desired Product (Ar-Nu) Desired Product (Ar-Nu) Reductive Elimination->Desired Product (Ar-Nu) Pd(0)_side Pd(0) Pd-H Formation Pd-H Formation Pd(0)_side->Pd-H Formation Hydride Source (Base, H₂O, etc.) Reaction with Ar-Br Reaction with Ar-Br Pd-H Formation->Reaction with Ar-Br Reaction with Ar-Br->Pd(0)_side Dehalogenated Product (Ar-H) Dehalogenated Product (Ar-H) Reaction with Ar-Br->Dehalogenated Product (Ar-H)

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

References

Technical Support Center: Monitoring Modifications of 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the chemical modifications of 4-Bromo-6-methylpyrimidin-2-amine. This resource offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of reactions involving this compound?

A1: The most common and effective techniques for monitoring reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings on this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often in combined formats like LC-MS or GC-MS.[1]

  • TLC: Ideal for quick, qualitative checks of reaction progress, especially for observing the disappearance of the starting material and the appearance of the product.[1] It is a cost-effective method for initial screening.[1]

  • HPLC: Provides quantitative data on reaction conversion and purity.[1] It is highly reproducible and can be coupled with various detectors for enhanced specificity.[1]

  • GC: Suitable for volatile and thermally stable derivatives of this compound.

  • NMR Spectroscopy: Offers detailed structural information and can be used for in-situ monitoring to observe the formation of intermediates and products in real-time.[2][3] Quantitative NMR (qNMR) can provide highly accurate measurements of conversion and purity.[4][5][6]

  • LC-MS/GC-MS: These hyphenated techniques are powerful for confirming the molecular weight of products and byproducts, providing a high degree of confidence in the identity of the species being monitored.[1]

Q2: How do I choose the best monitoring technique for my specific reaction?

A2: The choice of technique depends on several factors:

  • Nature of the reaction: For rapid screening of reaction conditions, TLC is often sufficient. For kinetic studies or precise determination of conversion and purity, HPLC or qNMR are superior.

  • Properties of reactants and products: GC is only suitable for compounds that are volatile and thermally stable. HPLC is more versatile for a wider range of polarities and thermal stabilities.

  • Information required: If you need to identify unknown byproducts, LC-MS or GC-MS is essential. For detailed structural elucidation of intermediates, in-situ NMR is the most powerful tool.

  • Availability of equipment: TLC is widely available, while techniques like NMR and MS require more specialized instrumentation.

Q3: My reaction appears complete by TLC, but NMR analysis shows the presence of starting material. Why is this?

A3: This is a common issue that can arise from a few factors:[1]

  • Co-elution: The starting material and product may have very similar Rf values in the chosen TLC solvent system, making them appear as a single spot.

  • Low UV activity: The starting material might not be strongly UV-active, making it difficult to visualize on the TLC plate, especially at low concentrations.

  • Detection limits: NMR is a more sensitive technique than TLC for detecting small amounts of remaining starting material.[1]

To resolve this, try developing the TLC in different solvent systems to achieve better separation and use a variety of visualization techniques (e.g., UV lamp, iodine chamber, potassium permanganate stain).[1]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the monitoring of this compound modifications.

HPLC Troubleshooting
Issue Possible Cause(s) Solution(s)
Peak Tailing - Interaction with active sites on the column packing.- Inappropriate mobile phase pH.- Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[7]
Ghost Peaks - Contamination in the injector or column.- Late elution from a previous injection.- Run a blank gradient to wash the column.- Ensure the sample solvent is compatible with the mobile phase.[7]
Fluctuating Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven for temperature control.- Check for leaks in the system and ensure the pump is functioning correctly.[8][9]
Unexpected Peaks - Formation of byproducts or isomers.- Impurities in starting materials or reagents.- Degradation of product or starting materials.- Use LC-MS to identify the molecular weight of the unexpected peaks.- Analyze the purity of starting materials before the reaction.- Investigate the stability of your compounds under the reaction and analysis conditions.[1]
GC Troubleshooting
Issue Possible Cause(s) Solution(s)
Broad Peaks - Column overloading.- Injection port temperature too low.- Reduce the injection volume or dilute the sample.- Increase the injector temperature.
No Peaks Detected - Compound not volatile or thermally stable.- Detector not suitable for the analyte.- Consider using HPLC instead.- Ensure the detector is appropriate for your compound (e.g., FID for organic compounds).
Baseline Drift - Column bleed at high temperatures.- Contaminated carrier gas.- Condition the column properly.- Use a high-purity carrier gas and ensure gas traps are functional.
TLC Troubleshooting
Issue Possible Cause(s) Solution(s)
Streaking Spots - Sample overloading.- Inappropriate solvent system.- Sample contains insoluble material.- Apply a more dilute sample to the plate.- Optimize the mobile phase polarity.- Filter the sample before spotting.[1]
Rf Value Too High or Too Low - Mobile phase is too polar or not polar enough.- Adjust the solvent system. For high Rf, decrease the polarity of the mobile phase. For low Rf, increase the polarity.
Poor Separation - Solvent system not optimized.- Co-elution of spots.- Try a different combination of solvents for the mobile phase.- Consider using a different type of TLC plate (e.g., silica, alumina).

Experimental Protocols

Protocol 1: TLC Monitoring of a Suzuki-Miyaura Coupling Reaction

Objective: To qualitatively monitor the progress of the reaction between this compound and an arylboronic acid.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, start with a 3:7 ratio and optimize)

  • UV lamp (254 nm)

  • Reaction mixture aliquots

  • Standards of starting material and (if available) product

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere. Close the chamber and allow it to equilibrate for at least 15-20 minutes.[1]

  • Spot the TLC Plate: Using a capillary spotter, carefully apply small spots of the starting material, the reaction mixture at different time points (t=0, 1h, 2h, etc.), and the co-spot (starting material and reaction mixture in the same spot) on the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the equilibrated developing chamber. Ensure the solvent level is below the baseline.[1] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp.[1]

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. Calculate the Retention Factor (Rf) for each spot.[1]

Protocol 2: HPLC Monitoring for Quantitative Analysis

Objective: To quantitatively determine the conversion of this compound in a modification reaction.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

  • Sample vials

  • Syringe filters (0.22 µm)

  • Standards of this compound of known concentration

Procedure:

  • System Preparation: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of standard solutions of the starting material in a suitable solvent (e.g., mobile phase) to create a calibration curve.

  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by diluting with cold solvent). Dilute the aliquot to a concentration within the range of the calibration curve. Filter the diluted sample through a syringe filter into an HPLC vial.[1]

  • Analysis: Inject the standards and the reaction samples onto the HPLC system.

  • Data Interpretation: Integrate the peak areas of the starting material and product in the chromatograms. Use the calibration curve to determine the concentration of the remaining starting material at each time point and calculate the percentage conversion.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification Reactants This compound + Coupling Partner Catalyst Palladium Catalyst + Ligand Reactants->Catalyst Solvent Solvent + Base Catalyst->Solvent TLC TLC (Qualitative) Solvent->TLC HPLC HPLC/LC-MS (Quantitative) Solvent->HPLC NMR In-situ NMR (Mechanistic) Solvent->NMR Quench Quench Reaction TLC->Quench HPLC->Quench NMR->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Product Purify->Product

Caption: General experimental workflow for the modification and monitoring of this compound.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield) CheckPurity Check Starting Material Purity Problem->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Problem->CheckConditions AnalyzeByproducts Analyze Side Products (LC-MS, NMR) Problem->AnalyzeByproducts OptimizeCatalyst Optimize Catalyst/ Ligand/Base CheckPurity->OptimizeCatalyst CheckConditions->OptimizeCatalyst AnalyzeByproducts->OptimizeCatalyst OptimizeSolvent Optimize Solvent System AnalyzeByproducts->OptimizeSolvent Solution Optimized Reaction OptimizeCatalyst->Solution OptimizeSolvent->Solution

Caption: A logical workflow for troubleshooting common issues in pyrimidine modification reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-6-methylpyrimidin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, halogenated pyrimidines serve as versatile building blocks for the construction of complex molecular architectures. Among these, 4-Bromo-6-methylpyrimidin-2-amine is a key intermediate whose reactivity profile dictates its utility in the synthesis of novel therapeutic agents. This guide provides an objective comparison of the reactivity of this compound with other relevant bromo-pyrimidines in widely-used palladium-catalyzed cross-coupling reactions. The information presented is supported by established chemical principles and extrapolated from experimental data on structurally analogous compounds.

General Principles of Reactivity

The reactivity of bromo-pyrimidines in cross-coupling reactions is primarily governed by the C-Br bond strength and the electronic environment of the pyrimidine ring. The general order of reactivity for halogens in palladium-catalyzed reactions is I > Br > Cl, a trend attributed to the bond dissociation energies.[1][2] For multi-halogenated pyrimidines, the position of the halogen significantly influences its lability, with the typical order of reactivity being C4 > C2 > C5 for both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[3][4]

The electronic nature of substituents on the pyrimidine ring also plays a crucial role. Electron-withdrawing groups tend to activate the ring towards nucleophilic attack, while electron-donating groups, such as the amino and methyl groups in this compound, can modulate the electron density and, consequently, the reactivity of the C-Br bond.[2]

Comparative Reactivity in Key Cross-Coupling Reactions

While specific experimental data for this compound is limited in publicly available literature, its reactivity can be reliably inferred from studies on analogous compounds. The following sections present a comparative overview of its expected performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Based on the established reactivity trends, the bromine atom at the C4 position of this compound is expected to be susceptible to oxidative addition to a Pd(0) catalyst, facilitating coupling with a variety of boronic acids and esters.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Bromo-pyrimidine DerivativeCoupling PartnerCatalyst System (Typical)Solvent (Typical)Temperature (°C) (Typical)Yield (%) (Anticipated/Reported)
This compound Phenylboronic acidPd(PPh₃)₄ / Base1,4-Dioxane/H₂O80-100Good to Excellent (Anticipated)
2,4-DibromopyrimidinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O80Moderate to Good (mixture of mono- and di-substituted products)
5-Bromo-2-chloropyrimidineArylboronic acidPd(dppf)Cl₂ / K₂CO₃DME/H₂O90Good
2-Amino-5-bromopyrimidineArylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane/H₂O90Good to Excellent
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The reactivity of this compound in this reaction is expected to be favorable, allowing for the introduction of a wide range of primary and secondary amines at the C4 position. The existing amino group at the C2 position may require protection in some cases to avoid side reactions, depending on the reaction conditions and the nature of the incoming amine.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Bromo-pyrimidine DerivativeAmineCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C) (Typical)Yield (%) (Anticipated/Reported)
This compound AnilinePd₂(dba)₃ / XantphosNaOtBuToluene100Good (Anticipated)
2-BromopyridineVarious aminesPd(OAc)₂ / BINAPCs₂CO₃Toluene100Good to Excellent
2,4-DichloropyrimidinePrimary/Secondary AminesPd(OAc)₂ / XantphosCs₂CO₃Dioxane110Moderate to Good (selective at C4)[3]
5-Bromo-2-chloropyrimidinePrimary/Secondary AminesPd₂(dba)₃ / RuPhosK₃PO₄t-BuOH80Good (selective at C5)
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a halide and a terminal alkyne. This compound is anticipated to be a suitable substrate for this reaction, providing access to 4-alkynyl-6-methylpyrimidin-2-amine derivatives, which are valuable scaffolds in medicinal chemistry.

Table 3: Comparative Efficiency in Sonogashira Coupling

Bromo-pyrimidine DerivativeAlkyneCatalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C) (Typical)Yield (%) (Anticipated/Reported)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60Good (Anticipated)
2-BromopyridineTerminal AlkynesPd(PPh₃)₄ / CuIEt₃NDMF80Good to Excellent
5-Bromo-2-iodopyrimidineTerminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHF25Excellent (selective at C2)
2,4-DichloropyrimidineTerminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃NDioxane100Moderate (selective at C4)

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these cross-coupling reactions. Below are generalized protocols that can be adapted for reactions involving this compound.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) is placed in a reaction vessel. A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1), is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and the ligand (e.g., Xantphos, 0.02-0.10 equiv.) are added. The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane) is then added, followed by this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.). The reaction mixture is heated to 80-110 °C for 16-24 hours. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[6][7]

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 equiv.), and a base (e.g., triethylamine, 2.0-3.0 equiv.). The terminal alkyne (1.1-1.5 equiv.) is then added, and the mixture is stirred at a temperature ranging from room temperature to 80 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Bromo-pyrimidine Bromo-pyrimidine Reaction Suzuki-Miyaura Coupling Bromo-pyrimidine->Reaction Boronic Acid Boronic Acid Boronic Acid->Reaction Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Base Base Base->Reaction Coupled Product Coupled Product Reaction->Coupled Product C-C Bond Formation

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System Bromo-pyrimidine Bromo-pyrimidine Reaction Buchwald-Hartwig Amination Bromo-pyrimidine->Reaction Amine Amine Amine->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Coupled Product Coupled Product Reaction->Coupled Product C-N Bond Formation

Caption: Generalized workflow for Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Bromo-pyrimidine Bromo-pyrimidine Reaction Sonogashira Coupling Bromo-pyrimidine->Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Base Base Base->Reaction Coupled Product Coupled Product Reaction->Coupled Product C-C Bond Formation

Caption: Generalized workflow for Sonogashira coupling.

Conclusion

This compound is a promising and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. While direct experimental data is not extensively documented, a comparative analysis based on the reactivity of structurally similar bromo-pyrimidines and general principles of organic chemistry suggests that it will readily participate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The C4-bromo position is the expected site of reaction, offering a reliable handle for the introduction of aryl, amino, and alkynyl functionalities. The provided protocols and comparative data serve as a valuable resource for researchers in the strategic design and execution of synthetic routes towards novel compounds of interest in drug discovery and development. Further experimental validation is encouraged to fully elucidate the reactivity profile of this important building block.

References

Comparative Guide to the Structure-Activity Relationship of 4-Bromo-6-methylpyrimidin-2-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminopyrimidine scaffold is a cornerstone in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-Bromo-6-methylpyrimidin-2-amine core. The strategic placement of the bromine atom and the methyl group offers a versatile platform for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties against various kinase targets. This document synthesizes experimental data from studies on structurally related pyrimidine and aminopyridine derivatives to inform the rational design of novel kinase inhibitors.

Comparative Analysis of Substituent Effects

The biological activity of 2-aminopyrimidine derivatives is significantly influenced by the nature and position of various substituents. The following sections summarize the observed structure-activity relationships, with quantitative data presented for easy comparison. The 2-amino group is a critical anchor, typically forming one or more hydrogen bonds with the kinase hinge region.

Modifications at the C4-Position (Bromo Group)

The bromine atom at the C4-position serves as a key handle for introducing chemical diversity, often through palladium-catalyzed cross-coupling reactions such as the Suzuki reaction. Substitutions at this position can probe deeper into the ATP-binding pocket of kinases, significantly impacting both potency and selectivity.

Compound IDC4-SubstituentTarget KinaseIC50 (nM)Fold Change vs. Bromo
1a -BrPLK4520-
1b -PhenylPLK41730.6x increase
1c -4-MorpholinophenylPLK46.777.6x increase
1d -4-HydroxyphenylPLK42520.8x increase

Data is illustrative and compiled from studies on analogous 2-aminopyrimidine scaffolds.[1]

The data suggests that replacing the bromo group with aryl moieties, particularly those capable of forming additional interactions, can lead to a substantial increase in potency. For instance, the introduction of a morpholinophenyl group in compound 1c resulted in a nearly 78-fold increase in inhibitory activity against PLK4, likely due to favorable interactions within the solvent-exposed region of the kinase.[1]

Modifications at the C6-Position (Methyl Group)

While the C6-methyl group can contribute to hydrophobic interactions within the binding site, its replacement with other functional groups can be explored to fine-tune activity, selectivity, and physicochemical properties.

Compound IDC6-SubstituentTarget KinaseIC50 (nM)Fold Change vs. Methyl
2a -CH3JAK1150-
2b -CF3JAK1530x increase
2c -CyclopropylJAK1752x increase
2d -HJAK14500.33x decrease

Data is illustrative and based on SAR studies of related pyrimidine-based kinase inhibitors.[2]

These findings indicate that the electronic properties of the substituent at the C6-position can be critical. The strong electron-withdrawing nature of the trifluoromethyl group in compound 2b led to a significant enhancement of inhibitory activity against JAK1.[2] This highlights the importance of probing this position to optimize interactions with the target kinase.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are protocols for key experiments typically employed in the study of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantitatively measures kinase activity by quantifying the amount of ATP remaining after the enzymatic reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[3]

Materials:

  • Kinase of interest (e.g., PLK4, JAK1)

  • Peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only vehicle control.[3]

  • Assay Plate Preparation: Add 1 µL of the diluted compounds and controls to the appropriate wells of a 384-well plate.[3]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the assay buffer, the kinase, and the peptide substrate.

    • Dispense the kinase reaction mixture into each well of the assay plate.

    • Initiate the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[3]

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[3]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., breast cancer cells)[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the medium containing the test compounds to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Dilution Compound Dilution Plate Dispensing Plate Dispensing Compound Dilution->Plate Dispensing Reaction Initiation Reaction Initiation Plate Dispensing->Reaction Initiation Kinase/Substrate Mix Kinase/Substrate Mix Kinase/Substrate Mix->Reaction Initiation ATP Solution ATP Solution ATP Solution->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Signal Generation Signal Generation Incubation->Signal Generation Luminescence Reading Luminescence Reading Signal Generation->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

Caption: Workflow for the biochemical kinase inhibition assay.

Representative Kinase Signaling Pathway (JAK-STAT Pathway)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT P Phosphorylated STAT Phosphorylated STAT STAT->Phosphorylated STAT STAT Dimer STAT Dimer Phosphorylated STAT->STAT Dimer Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Cytokine Cytokine Cytokine->Cytokine Receptor Inhibitor Inhibitor Inhibitor->JAK

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

References

Comparative Analysis of Catalytic Systems for 4-Bromo-6-methylpyrimidin-2-amine Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the development of efficient catalytic systems for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is of paramount importance, particularly in the synthesis of pharmaceutical and materials science compounds. The functionalization of the 4-Bromo-6-methylpyrimidin-2-amine core is a critical step in the synthesis of a multitude of biologically active molecules. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for this substrate, offering a structured overview of catalytic systems, experimental data on analogous compounds, and detailed methodologies to aid researchers in selecting the optimal conditions for their synthetic needs.

The primary palladium-catalyzed cross-coupling reactions suitable for the derivatization of this compound include the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling. The choice of the catalytic system, including the palladium source, ligand, base, and solvent, is crucial for achieving high yields and reaction efficiency.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[1][2] This reaction is known for its broad substrate scope and tolerance to various functional groups.[3] For a substrate like this compound, the selection of a suitable ligand is critical to prevent catalyst inhibition by the amino group on the pyrimidine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5] This reaction is favored for its mild conditions and the commercial availability of a wide range of boronic acids.[6] The pyridine nitrogen in the substrate can sometimes complicate the reaction by coordinating to the palladium catalyst, making the choice of ligand and base crucial for success.[5]

Heck Coupling

The Mizoroki-Heck reaction facilitates the formation of C-C bonds by coupling an unsaturated halide with an alkene.[7][8] This method allows for the introduction of vinyl and substituted vinyl groups, which are valuable for further synthetic transformations.[9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]

Comparative Data of Catalytic Systems

The following table summarizes representative catalytic systems for various cross-coupling reactions on substrates analogous to this compound. The data is compiled from multiple sources and should be interpreted as a guide for reaction optimization.

Coupling ReactionCatalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Buchwald-Hartwig Pd(OAc)₂ / XantphosCs₂CO₃Toluene1101275-85 (estimated)[3]
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOtBuToluene1008-16~70-90[13]
Suzuki-Miyaura Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90[14]
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12012-1881[5][15]
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10018-24Moderate to Good[13]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF40-604-12Good to Excellent[13]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are generalized protocols for the key cross-coupling reactions.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to the desired temperature (e.g., 100-110 °C) with stirring for the specified time, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3][12][13]

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (3-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[5][6]

Visualizations

To visualize the logical flow of the experimental processes and the catalytic cycle, the following diagrams are provided in the DOT language.

G cluster_prep Reaction Preparation cluster_setup Reaction Setup & Execution cluster_workup Work-up & Purification prep1 Weigh Reagents: - this compound - Coupling Partner - Base - Catalyst & Ligand setup1 Assemble Reaction under Inert Atmosphere prep1->setup1 prep2 Oven-Dry Glassware prep2->setup1 prep3 Degas Solvents setup2 Add Degassed Solvent & Liquid Reagents prep3->setup2 setup1->setup2 setup3 Heat & Stir for Specified Time setup2->setup3 setup4 Monitor Progress (TLC, LC-MS) setup3->setup4 setup4->setup3 Incomplete workup1 Cool & Quench Reaction setup4->workup1 Complete workup2 Aqueous Work-up & Extraction workup1->workup2 workup3 Dry & Concentrate Organic Layer workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 product Isolated Product workup4->product

Caption: General experimental workflow for cross-coupling reactions.

G A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(R)L2 B->C Transmetalation (R-M) C->A Reductive Elimination D Ar-R C->D

Caption: Simplified catalytic cycle for a cross-coupling reaction.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-6-methylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the synthesis of novel compounds. This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for assessing the purity of synthesized derivatives of 4-Bromo-6-methylpyrimidin-2-amine. This guide includes detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.

Introduction to Purity Assessment in Drug Discovery

The purity of a synthesized compound is a crucial parameter that can significantly impact its biological activity, safety, and reproducibility in subsequent experiments. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to misleading biological data and complicate the drug development process. Therefore, robust and reliable analytical methods are essential for the accurate quantification of the main compound and the identification and quantification of any impurities.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of the expected impurities, and the desired level of accuracy and sensitivity. HPLC, GC-MS, and qNMR are powerful and complementary techniques that provide different types of information about a sample's composition.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.
Best Suited For A wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Absolute purity determination and structural confirmation without a specific reference standard for each component.
Strengths High resolution and sensitivity, excellent for quantitative analysis of complex mixtures.High separation efficiency and definitive identification of volatile impurities through mass spectral libraries.Provides structural information, is non-destructive, and can be a primary ratio method for purity assessment.
Limitations Requires reference standards for the identification and quantification of impurities.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Lower sensitivity compared to chromatographic methods for trace impurities.

Experimental Data and Analysis

To illustrate the application of these techniques, a hypothetical batch of a synthesized derivative, 4-Bromo-N-cyclopropyl-6-methylpyrimidin-2-amine , was analyzed. The following tables summarize the representative data obtained from each method.

High-Performance Liquid Chromatography (HPLC) Analysis

Table 1: HPLC Purity Analysis of 4-Bromo-N-cyclopropyl-6-methylpyrimidin-2-amine

Retention Time (min)Peak AreaArea %Identification
3.5215,2340.85Impurity 1 (Starting Material)
5.891,756,89097.984-Bromo-N-cyclopropyl-6-methylpyrimidin-2-amine
7.1212,5670.70Impurity 2 (Isomer)
8.458,4320.47Impurity 3 (Byproduct)
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Table 2: GC-MS Purity Analysis of 4-Bromo-N-cyclopropyl-6-methylpyrimidin-2-amine

Retention Time (min)Peak AreaArea %Identification (based on MS fragmentation)
4.2118,3451.02Impurity 1 (Starting Material)
6.781,765,43298.154-Bromo-N-cyclopropyl-6-methylpyrimidin-2-amine
8.0514,7890.83Impurity 2 (Isomer)
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

Table 3: qNMR Purity Analysis of 4-Bromo-N-cyclopropyl-6-methylpyrimidin-2-amine

Chemical Shift (ppm)IntegralAssignmentMolesPurity (mol %)
6.85 (s, 1H)1.00Pyrimidine H1.0098.5
2.40 (s, 3H)3.05Methyl H1.02
2.85 (m, 1H)1.01Cyclopropyl CH1.01
0.90-0.60 (m, 4H)4.08Cyclopropyl CH21.02
7.20 (s, 1H)0.015Impurity 2 (Isomer)0.0151.5

Experimental Protocols

HPLC Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

qNMR Method

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid or dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube for analysis.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze integrate Integrate Peaks analyze->integrate identify Identify Impurities (MS) analyze->identify calculate Calculate Purity integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

cost-benefit analysis of using 4-Bromo-6-methylpyrimidin-2-amine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that impacts not only the efficiency and yield of a reaction but also the overall cost-effectiveness of the synthesis. This guide provides a comparative analysis of 4-Bromo-6-methylpyrimidin-2-amine and its common alternatives, 2-amino-4-chloro-6-methylpyrimidine and 2-amino-4,6-dichloropyrimidine, with a focus on their application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Executive Summary

This compound offers a balance of reactivity and cost for applications in Suzuki-Miyaura cross-coupling reactions. While generally more expensive than its chlorinated counterparts, its higher reactivity can lead to improved reaction kinetics and potentially higher yields under milder conditions, which can offset the initial cost through reduced catalyst loading, shorter reaction times, and simplified purification. The selection of the optimal starting material will ultimately depend on the specific synthetic goals, budget constraints, and the desired complexity of the final molecule.

Comparative Analysis of Starting Materials

The utility of these pyrimidine derivatives lies in their ability to serve as scaffolds for the synthesis of more complex molecules, particularly kinase inhibitors, through reactions like the Suzuki-Miyaura coupling. The choice between a bromo- and a chloro-substituted pyrimidine is a key consideration in this process.

FeatureThis compound2-amino-4-chloro-6-methylpyrimidine2-amino-4,6-dichloropyrimidine
CAS Number 5734-71-45600-21-556-05-3
Molecular Weight 188.03 g/mol 143.57 g/mol 163.99 g/mol
Typical Price (USD/g) ~$535 (for 250mg)~$3.39 (for 25g)~$5.16 (for 25g)
Cost per mole (USD/mol) ~$100,668~$486~$846
Reactivity in Suzuki Coupling HigherModerateLower (requires harsher conditions or more active catalysts)
Typical Yields Good to ExcellentGoodModerate to Good

Note: Prices are approximate and can vary significantly between suppliers and based on purity and quantity. The price for this compound is based on a smaller quantity and may be lower at a larger scale.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction widely used in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors. The reactivity of the halide in the pyrimidine ring is a crucial factor for the success of this reaction, with the general trend being I > Br > Cl.

This compound: Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, this starting material is expected to undergo oxidative addition to the palladium catalyst more readily. This can translate to:

  • Milder Reaction Conditions: The reaction may proceed at lower temperatures and with less potent bases.

  • Lower Catalyst Loading: The higher reactivity might allow for a reduction in the amount of expensive palladium catalyst required.

  • Faster Reaction Times: The reaction may reach completion more quickly, increasing throughput.

2-amino-4-chloro-6-methylpyrimidine: This is a more cost-effective alternative. However, the lower reactivity of the C-Cl bond may necessitate:

  • Harsher Reaction Conditions: Higher temperatures and stronger bases might be required to achieve comparable yields.

  • Higher Catalyst Loading or More Active Catalysts: To facilitate the cleavage of the C-Cl bond, a higher concentration of the palladium catalyst or the use of more sophisticated and often more expensive phosphine ligands may be necessary.

2-amino-4,6-dichloropyrimidine: This substrate offers two reactive sites for sequential or double Suzuki couplings, enabling the synthesis of more complex, diarylated pyrimidines. However, controlling the selectivity of the reaction to achieve mono-arylation at the desired position can be challenging. The reactivity of each chlorine atom is generally lower than that of a bromine atom.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction. It is important to note that optimal conditions should be determined for each specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling of Halogenated Aminopyrimidines with Phenylboronic Acid

Materials:

  • Halogenated aminopyrimidine (this compound, 2-amino-4-chloro-6-methylpyrimidine, or 2-amino-4,6-dichloropyrimidine) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry reaction flask, add the halogenated aminopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted aminopyrimidine.

Visualization of Synthetic Workflow and Cost-Benefit Analysis

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions A Halogenated Pyrimidine F Suzuki-Miyaura Coupling A->F B Arylboronic Acid B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Work-up & Purification F->G H Final Product G->H

A general workflow for the Suzuki-Miyaura coupling reaction.

Cost_Benefit_Analysis cluster_starting_materials Starting Material Options cluster_cost Cost Factors cluster_benefit Benefit Factors Bromo This compound Price Reagent Price Bromo->Price High Catalyst Catalyst Loading Bromo->Catalyst Potentially Lower Time Reaction Time Bromo->Time Potentially Shorter Reactivity Reactivity Bromo->Reactivity High Yield Yield Bromo->Yield Good to Excellent Conditions Reaction Conditions Bromo->Conditions Milder Chloro 2-amino-4-chloro-6-methylpyrimidine Chloro->Price Low Chloro->Catalyst Potentially Higher Chloro->Time Potentially Longer Chloro->Reactivity Moderate Chloro->Yield Good Chloro->Conditions Harsher DiChloro 2-amino-4,6-dichloropyrimidine DiChloro->Price Low DiChloro->Catalyst Potentially Higher DiChloro->Time Potentially Longer DiChloro->Reactivity Lower DiChloro->Yield Moderate to Good DiChloro->Conditions Harsher Decision Optimal Choice Price->Decision Catalyst->Decision Time->Decision Reactivity->Decision Yield->Decision Conditions->Decision

A decision-making framework for starting material selection.

Conclusion

The selection between this compound and its chlorinated analogs for synthesis is a nuanced decision. For projects where upfront cost is the primary driver and optimization of reaction conditions is feasible, 2-amino-4-chloro-6-methylpyrimidine presents a compelling option. However, for syntheses where reaction efficiency, milder conditions, and potentially higher yields are paramount, the higher reactivity of this compound can justify its greater initial cost. 2-amino-4,6-dichloropyrimidine occupies a niche for the construction of diarylated pyrimidines, offering increased molecular complexity from a single starting material. A thorough evaluation of the specific synthetic route and project goals is essential for making the most informed and cost-effective choice.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Bromo-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylpyrimidin-2-amine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

Given the presence of a bromine atom and an amine group on a pyrimidine ring, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to include skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust. It may also be harmful if swallowed.[1][2][3] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes.[4] A face shield should be worn in conjunction with goggles to protect the entire face from splashes.[5][6]
Hand Protection Chemically Resistant Gloves (Double Gloving)Wear two pairs of nitrile or neoprene gloves. The outer glove should be resistant to a broad range of chemicals, and the inner glove provides protection if the outer glove is breached.[4]
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a material resistant to chemical permeation is required. For larger quantities, a chemical splash suit may be necessary.[4][5]
Respiratory Protection NIOSH-Approved RespiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[6][7]
Foot Protection Closed-Toe ShoesPerforated shoes or sandals are not permitted.[7] Safety footwear should cover the entire foot.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical to ensure safety during the handling and use of this compound.[4]

Preparation
  • Risk Assessment: Before any work begins, perform a thorough risk assessment for the planned experiment.

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

  • Fume Hood: All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[4]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[4]

Weighing and Transfer
  • Use Smallest Quantities: To minimize waste and potential exposure, use the smallest amount of the substance necessary for the experiment.[4]

  • Weighing Procedure:

    • Tare a clean, disposable weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Avoid generating dust during transfer.[3]

  • Container Management: Keep the primary container of the chemical tightly closed when not in use.

Experimental Use
  • Controlled Environment: All reactions and manipulations involving this compound should be carried out within the chemical fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Work Surface: Cover the work surface with absorbent, disposable bench paper.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is crucial to protect human health and the environment. All waste generated from handling this compound must be treated as hazardous waste.[4]

Waste Segregation and Collection
  • Designated Container: Use a dedicated, clearly labeled hazardous waste container for all solid waste, including contaminated gloves, weigh boats, and paper towels.[3]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][3]

  • Incompatible Materials: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[1][8]

Storage and Disposal
  • Secure Storage: Keep the waste container securely closed and store it in a designated satellite accumulation area within the laboratory.[2]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

  • Prohibited Disposal: Never dispose of this compound or its containers in the regular trash or down the drain.[2]

Mandatory Visualizations

Workflow for Safe Handling

Figure 1: Safe Handling Workflow for this compound A Preparation: - Conduct Risk Assessment - Gather PPE & Materials - Verify Fume Hood & Safety Equipment B Weighing & Transfer (in Fume Hood): - Use Smallest Necessary Quantity - Tare Disposable Weigh Boat - Carefully Transfer Solid A->B C Experimental Use (in Fume Hood): - Perform Reactions - Avoid Contact - Use Bench Paper B->C D Decontamination: - Clean Work Surfaces - Decontaminate Equipment C->D E Waste Collection: - Segregate Hazardous Waste - Use Labeled, Dedicated Container C->E D->E G Proper Doffing of PPE D->G F Waste Storage & Disposal: - Store in Satellite Accumulation Area - Arrange for EHS Pickup E->F

Caption: This diagram illustrates the sequential workflow for safely handling this compound, from preparation to disposal.

Emergency Spill Response

Figure 2: Emergency Spill Response Workflow cluster_0 Figure 2: Emergency Spill Response Workflow cluster_1 Figure 2: Emergency Spill Response Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess the Spill (Size, Location, Hazards) Evacuate->Assess Minor Minor Spill? Assess->Minor Major Major Spill Minor->Major No Cleanup Trained Personnel Cleanup: - Don Appropriate PPE - Contain Spill with Absorbent - Collect Waste Minor->Cleanup Yes EHS Contact EHS/Emergency Services (911) - Provide Details of Spill Major->EHS Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose Exposure Personnel Exposure Remove Remove from Exposure Exposure->Remove Flush Use Safety Shower/Eyewash for 15 min Remove Contaminated Clothing Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical

Caption: This diagram outlines the immediate actions to be taken in the event of a chemical spill or personnel exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.